2-Cyclopentylphenol
描述
Structure
3D Structure
属性
IUPAC Name |
2-cyclopentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEKSKQMOBLXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164875 | |
| Record name | 2-Cyclopentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518-84-9 | |
| Record name | 2-Cyclopentylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopentylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1518-84-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclopentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopentylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYCLOPENTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8GB7MQJ8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Cyclopentylphenol chemical properties and structure
An In-depth Technical Guide to 2-Cyclopentylphenol: Chemical Properties and Structure
Introduction
This compound is an organic chemical compound classified as a member of the phenols.[1] It is characterized by a phenol ring substituted with a cyclopentyl group at the ortho position. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably the antihypertensive drug (S)-penbutolol.[2] This technical guide provides a comprehensive overview of its chemical properties, structure, spectral information, and relevant experimental protocols for researchers, scientists, and professionals in drug development.
Chemical Structure
The molecular structure of this compound consists of a cyclopentane ring attached to a phenol molecule at the second carbon position of the benzene ring.
Caption: 2D chemical structure of this compound.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized below. The data is compiled from various chemical databases and suppliers.
Identifiers and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1518-84-9 | [1] |
| EC Number | 216-179-5 | [1] |
| Molecular Formula | C₁₁H₁₄O | [1][3] |
| Molecular Weight | 162.23 g/mol | [1] |
| Monoisotopic Mass | 162.104465066 Da | [1] |
| Form | Solid | |
| Assay | 95% (Technical Grade) |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 34-35 °C | [2] |
| Boiling Point | 148-150 °C at 18 mmHg | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |
| Refractive Index (n20/D) | 1.555 | [2] |
| XlogP | 3.6 | [1] |
Spectral Data
Spectroscopic data is crucial for the structural elucidation and identification of this compound.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Protons on the carbon adjacent to the hydroxyl group are deshielded and appear in the 3.4-4.5 ppm range.[5] The hydroxyl proton itself often appears as a broad singlet between 2.0 and 2.5 ppm, though its position can vary.[6] Aromatic protons are expected in the 7-8 ppm region.[6]
-
¹³C NMR: Carbon atoms bonded to the electron-withdrawing hydroxyl group are deshielded and typically absorb in the 50 to 80 δ range in the ¹³C NMR spectrum.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands.[1]
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3300-3600 cm⁻¹ due to the hydroxyl group.[5] For phenols specifically, this stretch appears around 3500 cm⁻¹.[5]
-
C-O Stretch: A strong absorption near 1000-1050 cm⁻¹ corresponds to the C-O stretching vibration.[5][6]
-
C-H Stretch (Aromatic): Peaks for aromatic C-H stretching are typically observed just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): C-H stretching vibrations from the cyclopentyl group are expected around 2900 cm⁻¹.[7]
-
Aromatic C=C Bends: Bands characteristic of the aromatic ring are found in the 1500-1600 cm⁻¹ region.[5]
Mass Spectrometry
Mass spectrometry of phenols and alcohols typically shows fragmentation patterns involving alpha cleavage and dehydration.[5]
-
Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 162).
-
Alpha Cleavage: This involves the breaking of a C-C bond adjacent to the hydroxyl group.
-
Dehydration: The loss of a water molecule (H₂O) can lead to a fragment ion at m/z = 144.
Experimental Protocols
Synthesis of this compound
A general representation of this synthesis is as follows:
-
Reactants: Phenol and Cyclopentanol.
-
Catalyst: Acid catalyst (e.g., Montmorillonite K10, H₂SO₄).[4][8]
-
General Procedure: Phenol is reacted with cyclopentanol in the presence of an acid catalyst. The reaction mixture is heated to drive the Friedel-Crafts alkylation reaction. The regioselectivity (ortho vs. para substitution) can be influenced by the choice of catalyst and reaction conditions. Purification of the resulting product mixture (containing this compound and 4-cyclopentylphenol) is typically achieved through distillation or column chromatography.
Use in Downstream Synthesis: (S)-Penbutolol
This compound is a key starting material for the synthesis of the antihypertensive drug (S)-penbutolol via Sharpless asymmetric dihydroxylation.[2]
Caption: Synthetic workflow from this compound to (S)-Penbutolol.
Safety and Handling
This compound is associated with several hazards and requires careful handling.[1][4]
GHS Hazard Classification
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]
-
Hazard Classifications: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation).[1][4]
Precautionary Measures and PPE
-
Handling: Use only in a well-ventilated area.[9] Avoid breathing dust, fumes, or vapors.[9][10] Avoid contact with skin and eyes.[10] All equipment used when handling the product must be grounded to prevent static discharge.[9][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or eyeshields, and a dust mask (e.g., type N95).[4]
-
Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers.[11] Keep away from heat, sparks, and open flames.[11]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[9]
References
- 1. This compound | C11H14O | CID 80285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1518-84-9 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-环戊基苯酚 technical grade, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Cyclopentylphenol (CAS: 1518-84-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Cyclopentylphenol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, spectral data, synthesis protocols, and its primary application in drug development.
Chemical and Physical Properties
This compound is a solid at room temperature with a faint phenolic odor.[1][2][3] Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 1518-84-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₄O | [1][4][5] |
| Molecular Weight | 162.23 g/mol | [1][4][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | o-Cyclopentylphenol, Phenol, 2-cyclopentyl- | [4][5] |
| Appearance | Solid | [1][2] |
| Melting Point | 34-35 °C | [1][2][3] |
| Boiling Point | 148-150 °C at 18 mmHg | [1][2][3] |
| Refractive Index (n20/D) | 1.555 | [1][2][3] |
| Flash Point | 113 °C (closed cup) | [1][2] |
Spectral Data
The following tables summarize the key spectral data for the characterization of this compound.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Mass Spectrometry Data
| m/z | Relative Intensity | Fragmentation |
| 162 | Moderate | [M]⁺ (Molecular Ion) |
| 133 | High | [M - C₂H₅]⁺ |
| 107 | Moderate | [M - C₄H₇]⁺ |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Alkylation
A regioselective synthesis of this compound can be achieved through the alkylation of phenol with cyclopentanol using Montmorillonite K10 clay as a catalyst. This method favors the formation of the ortho-substituted product.
Materials:
-
Phenol
-
Cyclopentanol
-
Montmorillonite K10 clay
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine phenol and cyclopentanol in a 1:1.2 molar ratio.
-
Add Montmorillonite K10 clay to the mixture (approximately 20% by weight of phenol).
-
Heat the solvent-free reaction mixture to 120°C with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter to remove the clay catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Applications in Drug Development
The primary application of this compound is as a key starting material in the synthesis of the antihypertensive drug, (S)-penbutolol.[1][2][3] Penbutolol is a non-selective beta-adrenergic receptor blocker.
Synthesis of (S)-penbutolol from this compound
The synthesis of (S)-penbutolol from this compound involves several steps, including O-alkylation and subsequent reaction with tert-butylamine. A crucial step is the introduction of chirality, which can be achieved through methods like Sharpless asymmetric dihydroxylation.
Below is a generalized workflow for the synthesis of (S)-penbutolol from this compound.
Synthesis workflow of (S)-penbutolol.
Safety Information
This compound is classified as a warning-level hazard.[1][2][4] It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[1][2][4] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[1][2]
Conclusion
This compound (CAS 1518-84-9) is a valuable chemical intermediate, primarily utilized in the pharmaceutical industry for the synthesis of the beta-blocker (S)-penbutolol. This guide has provided a detailed overview of its chemical and physical properties, spectral data, a reliable synthesis protocol, and its key application. The provided information is intended to support researchers and professionals in their work with this compound.
References
physical properties of 2-Cyclopentylphenol (melting point, boiling point)
An In-depth Technical Guide to the Physical Properties of 2-Cyclopentylphenol
This technical guide provides a detailed overview of the key physical properties of this compound, with a specific focus on its melting and boiling points. This information is critical for researchers, scientists, and professionals involved in drug development and chemical synthesis, as these properties are fundamental to understanding the compound's behavior in various experimental and industrial settings.
Chemical Identity
This compound is an organic compound belonging to the phenol family, characterized by a hydroxyl group attached to a benzene ring, which is substituted with a cyclopentyl group at the ortho position.
-
IUPAC Name: this compound[1]
Physical Properties
The physical state and thermal behavior of this compound are defined by its melting and boiling points. These parameters are crucial for determining appropriate storage, handling, and reaction conditions.
Quantitative Data
The experimentally determined physical properties of this compound are summarized in the table below. These values are based on literature data.
| Physical Property | Value | Conditions |
| Melting Point | 34-35 °C | (lit.)[2][4] |
| Boiling Point | 148-150 °C | at 18 mmHg (lit.)[2][4] |
| Refractive Index | n20/D 1.555 | (lit.)[2][4] |
Experimental Protocols
The provided data for the melting and boiling points are cited from scientific literature ("lit."). Detailed experimental methodologies for these specific determinations were not available in the referenced sources. However, standard laboratory techniques for determining these properties are well-established:
-
Melting Point Determination: The melting point of a solid is typically determined using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. The narrow range of 34-35 °C suggests a relatively pure substance.
-
Boiling Point Determination: The boiling point is determined by heating the liquid until its vapor pressure equals the surrounding atmospheric pressure. Since the boiling point is pressure-dependent, it is often measured under reduced pressure (vacuum) to prevent decomposition at higher temperatures. The reported boiling point of 148-150 °C was measured at a reduced pressure of 18 mmHg.[2][4] This value would be significantly higher at standard atmospheric pressure.
Physical State Transitions
The melting and boiling points dictate the physical state of this compound at different temperatures. The following diagram illustrates this relationship.
Caption: State transitions of this compound.
Applications in Research and Development
Understanding the physical properties of this compound is essential for its application in organic synthesis. For instance, it has been utilized in the synthesis of the antihypertensive drug (S)-penbutolol through Sharpless asymmetric dihydroxylation.[2][4] Knowledge of its melting and boiling points ensures that appropriate reaction temperatures and purification techniques, such as distillation, are employed.
References
- 1. This compound | C11H14O | CID 80285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1518-84-9 [chemicalbook.com]
- 3. This compound, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. This compound technical grade, 95 1518-84-9 [sigmaaldrich.com]
- 5. 1518-84-9|this compound|BLD Pharm [bldpharm.com]
Navigating the Solution Landscape: A Technical Guide to 2-Cyclopentylphenol Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 2-Cyclopentylphenol in a range of common organic solvents. In the absence of extensive experimentally-derived quantitative data in publicly available literature, this guide employs the well-established Hansen Solubility Parameters (HSP) as a robust theoretical framework to predict solubility. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility data empirically.
Theoretical Solubility Profile: The Hansen Solubility Parameter (HSP) Approach
The principle of "like dissolves like" is quantified by the Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solute is predicted to be soluble in a solvent if their HSP values are similar. This similarity is evaluated by calculating the Relative Energy Difference (RED) number. A RED number less than 1.0 suggests high affinity and likely solubility, a RED number equal to 1.0 indicates borderline solubility, and a RED number greater than 1.0 suggests low affinity and likely insolubility.
Estimated Hansen Solubility Parameters for this compound
The Hansen Solubility Parameters for this compound have been estimated using the group contribution method, a widely accepted technique for approximating these values in the absence of experimental data. The molecule was broken down into its constituent functional groups (Aromatic C-H, Aromatic C-C, Aromatic C-OH, Cycloalkane CH2, Cycloalkane C-H) and the contributions of each group were summed to yield the following estimated parameters:
| Parameter | Value (MPa½) |
| δD (Dispersion) | 18.5 |
| δP (Polar) | 5.0 |
| δH (Hydrogen Bonding) | 10.0 |
Hansen Solubility Parameters of Common Organic Solvents
The following table presents the Hansen Solubility Parameters for a selection of common organic solvents across various classes.
| Solvent | Class | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Alcohols | ||||
| Methanol | Alcohol | 15.1 | 12.3 | 22.3 |
| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 |
| Isopropanol | Alcohol | 15.8 | 6.1 | 16.4 |
| n-Butanol | Alcohol | 16.0 | 5.7 | 15.8 |
| Ethers | ||||
| Diethyl Ether | Ether | 14.5 | 2.9 | 5.1 |
| Tetrahydrofuran (THF) | Ether | 16.8 | 5.7 | 8.0 |
| 1,4-Dioxane | Ether | 19.0 | 1.8 | 7.4 |
| Ketones | ||||
| Acetone | Ketone | 15.5 | 10.4 | 7.0 |
| Methyl Ethyl Ketone (MEK) | Ketone | 16.0 | 9.0 | 5.1 |
| Cyclohexanone | Ketone | 17.8 | 6.3 | 5.1 |
| Esters | ||||
| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 |
| n-Butyl Acetate | Ester | 15.8 | 3.7 | 6.3 |
| Aromatic Hydrocarbons | ||||
| Benzene | Aromatic Hydrocarbon | 18.4 | 0.0 | 2.0 |
| Toluene | Aromatic Hydrocarbon | 18.0 | 1.4 | 2.0 |
| Xylene (mixed isomers) | Aromatic Hydrocarbon | 17.8 | 1.0 | 3.1 |
| Halogenated Alkanes | ||||
| Dichloromethane | Halogenated Alkane | 17.0 | 7.3 | 7.1 |
| Chloroform | Halogenated Alkane | 17.8 | 3.1 | 5.7 |
| Carbon Tetrachloride | Halogenated Alkane | 17.8 | 0.0 | 0.6 |
Predicted Solubility of this compound in Organic Solvents
The following table summarizes the predicted solubility of this compound in the selected organic solvents based on the calculated Relative Energy Difference (RED) number.
| Solvent | Class | RED Number | Predicted Solubility |
| Alcohols | |||
| Methanol | Alcohol | 1.48 | Likely Insoluble |
| Ethanol | Alcohol | 1.11 | Borderline/Likely Insoluble |
| Isopropanol | Alcohol | 0.81 | Likely Soluble |
| n-Butanol | Alcohol | 0.77 | Likely Soluble |
| Ethers | |||
| Diethyl Ether | Ether | 0.82 | Likely Soluble |
| Tetrahydrofuran (THF) | Ether | 0.35 | Likely Soluble |
| 1,4-Dioxane | Ether | 0.50 | Likely Soluble |
| Ketones | |||
| Acetone | Ketone | 0.76 | Likely Soluble |
| Methyl Ethyl Ketone (MEK) | Ketone | 0.72 | Likely Soluble |
| Cyclohexanone | Ketone | 0.58 | Likely Soluble |
| Esters | |||
| Ethyl Acetate | Ester | 0.45 | Likely Soluble |
| n-Butyl Acetate | Ester | 0.56 | Likely Soluble |
| Aromatic Hydrocarbons | |||
| Benzene | Aromatic Hydrocarbon | 1.02 | Borderline/Likely Insoluble |
| Toluene | Aromatic Hydrocarbon | 0.94 | Likely Soluble |
| Xylene (mixed isomers) | Aromatic Hydrocarbon | 0.86 | Likely Soluble |
| Halogenated Alkanes | |||
| Dichloromethane | Halogenated Alkane | 0.44 | Likely Soluble |
| Chloroform | Halogenated Alkane | 0.59 | Likely Soluble |
| Carbon Tetrachloride | Halogenated Alkane | 1.22 | Likely Insoluble |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, the following experimental protocol, based on the widely used shake-flask method, is recommended.
Experimental Protocol: Shake-Flask Method
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or flasks with airtight seals (e.g., screw-cap vials with PTFE septa)
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or High-Performance Liquid Chromatography - HPLC system)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Record the exact mass of the added solid.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely seal the vial.
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Record the exact volume of the filtered solution.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Carefully evaporate the solvent from the filtered supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent is completely removed, weigh the vial containing the dried residue.
-
The mass of the dissolved this compound is the difference between the final and initial mass of the vial.
-
Calculate the solubility in terms of g/L or mol/L.
-
-
Spectroscopic/Chromatographic Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample.
-
Determine the concentration of this compound in the diluted sample using the calibration curve and then calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
-
3. Data Reporting:
-
Report the solubility as the average of at least three independent measurements for each solvent at the specified temperature.
-
Include the standard deviation to indicate the precision of the measurements.
Visualizations
Caption: Hansen Solubility Sphere Concept
An In-depth Technical Guide to the Synthesis of 2-Cyclopentylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Cyclopentylphenol, a valuable intermediate in the pharmaceutical and chemical industries. The primary synthetic route detailed is the Friedel-Crafts alkylation of phenol with cyclopentene. This document outlines the reaction mechanism, various catalytic systems, detailed experimental protocols, and methods for purification and characterization. Quantitative data from relevant studies are summarized to provide a comparative analysis of different synthetic approaches. Furthermore, this guide includes mandatory visualizations of the reaction pathway and a general experimental workflow to aid in the practical application of the described methodologies.
Introduction
This compound is a substituted phenolic compound with significant applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its structure, featuring a cyclopentyl group ortho to a hydroxyl group on a benzene ring, imparts unique properties that are leveraged in the development of bioactive molecules and advanced materials. The targeted synthesis of the ortho-isomer is of particular interest due to its role as a key building block in the production of various therapeutic agents.
The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with cyclopentene. This electrophilic aromatic substitution reaction is typically catalyzed by an acid, which activates the cyclopentene to attack the electron-rich phenol ring. The choice of catalyst and reaction conditions plays a crucial role in determining the yield and regioselectivity of the product, with a desire to maximize the formation of the 2-substituted isomer over the 4-substituted and di-substituted byproducts.
This guide will delve into the technical aspects of this synthesis, providing researchers and professionals with the necessary information to effectively produce and characterize this compound.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from phenol and cyclopentene proceeds via a Friedel-Crafts alkylation mechanism. The reaction is initiated by the protonation of cyclopentene by an acid catalyst, forming a cyclopentyl carbocation. This electrophile is then attacked by the nucleophilic phenol ring. The hydroxyl group of phenol is an ortho, para-directing activator, leading to the formation of both this compound and 4-Cyclopentylphenol.
The reaction can proceed through two main pathways:
-
C-alkylation (Friedel-Crafts reaction): The cyclopentyl carbocation directly attacks the carbon atoms of the phenol ring at the ortho and para positions.
-
O-alkylation: The carbocation attacks the oxygen atom of the hydroxyl group to form cyclopentyl phenyl ether. This ether can then undergo rearrangement to the C-alkylated products under acidic conditions.
The ratio of ortho to para isomers is influenced by factors such as the catalyst, temperature, and solvent. Steric hindrance can favor the formation of the para isomer, while specific catalysts can promote ortho-selectivity.
Below is a DOT language script for the signaling pathway of the synthesis.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
General Protocol using a Solid Acid Catalyst (e.g., Zeolite or Sulfonic Acid Resin)
This protocol is adapted from procedures for the alkylation of phenols with alkenes over solid acid catalysts.
Materials:
-
Phenol (99%)
-
Cyclopentene (98%)
-
Solid acid catalyst (e.g., H-BEA zeolite, Amberlyst-15)
-
Toluene (anhydrous)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (for extraction)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Activation: The solid acid catalyst is activated by heating under vacuum or in a stream of inert gas to remove adsorbed water. For example, H-BEA zeolite can be calcined at 550 °C for 4 hours.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add the activated solid acid catalyst (e.g., 10-20 wt% relative to phenol).
-
Add a solution of phenol in a suitable solvent like toluene.
-
Addition of Cyclopentene: Heat the mixture to the desired reaction temperature (e.g., 100-160 °C). Add cyclopentene dropwise to the stirred reaction mixture over a period of 1-2 hours.
-
Reaction: Maintain the reaction mixture at the set temperature for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the catalyst and wash it with toluene.
-
Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer with 1 M NaOH solution to remove unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate this compound.
Protocol using a Lewis Acid Catalyst (e.g., AlCl₃)
This protocol is a general method for Friedel-Crafts alkylation using a Lewis acid.
Materials:
-
Phenol (99%)
-
Cyclopentene (98%)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)
-
Hydrochloric acid (HCl) solution (1 M)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (for extraction)
-
Round-bottom flask with a reflux condenser, magnetic stirrer, and gas inlet
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ in the chosen anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Addition of Reactants: Slowly add a solution of phenol in the same solvent to the AlCl₃ suspension.
-
Add cyclopentene dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).
-
Work-up: Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table summarizes quantitative data from studies on the alkylation of phenol with cycloalkenes, providing insights into the expected yields and selectivities under different catalytic conditions. Note that direct data for cyclopentene is limited, so data for 1-methylcyclopentene is included as a close analogue.[1]
| Catalyst | Alkene | Phenol:Alkene Molar Ratio | Temperature (°C) | Reaction Time (h) | Catalyst Loading (wt%) | Yield (%) | Selectivity (%) | Reference |
| KU-23 (cation exchange resin) | 1-Methylcyclopentene | 1:1 | 110 | 5 | 10 | 71.2 | 92.8 (for methylcyclopentyl phenols) | [1] |
| Aluminum phenolate | 1-Methylcyclopentene | 1:2 | 260 | 5 | 20 | 44.3 | 87.6 (for methylcyclopentyl phenols) | [1] |
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.
Caption: General experimental workflow for this compound synthesis.
Characterization Data
The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the hydroxyl proton, and the protons of the cyclopentyl group. The chemical shifts and coupling patterns will be indicative of the ortho substitution.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule, allowing for confirmation of the carbon skeleton.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group, as well as characteristic peaks for C-H and C=C bonds of the aromatic ring and the cyclopentyl group.
-
MS (Mass Spectrometry): Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.
Conclusion
The synthesis of this compound via Friedel-Crafts alkylation of phenol with cyclopentene is a well-established and versatile method. The choice of catalyst, whether a solid acid or a Lewis acid, along with careful control of reaction conditions, is paramount to achieving high yields and the desired regioselectivity. This technical guide provides a comprehensive framework for researchers and professionals to successfully synthesize, purify, and characterize this important chemical intermediate. The provided protocols and workflows, combined with the summarized quantitative data, offer a solid foundation for practical application and further process optimization in both laboratory and industrial settings.
References
Spectroscopic Profile of 2-Cyclopentylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclopentylphenol (CAS No: 1518-84-9), a key intermediate in the synthesis of various pharmaceutical compounds. The guide details its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a visual workflow are provided to assist researchers in their analytical endeavors.
Spectroscopic Data Presentation
The following sections and tables summarize the key spectroscopic data for this compound. It is important to note that while the Mass Spectrometry data is derived from experimental sources, the NMR and IR data presented here are predicted based on the known chemical structure and established spectroscopic principles due to the limited availability of public experimental datasets.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Predicted)
The predicted ¹H NMR spectrum of this compound in a deuterated chloroform (CDCl₃) solvent would exhibit distinct signals corresponding to the aromatic, phenolic hydroxyl, and cyclopentyl protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 6.80 | Multiplet | 4H | Aromatic protons (H-3, H-4, H-5, H-6) |
| ~ 5.0 - 6.0 | Singlet | 1H | Phenolic hydroxyl proton (OH) |
| ~ 3.20 | Multiplet | 1H | Methine proton (Cyclopentyl C-1') |
| ~ 2.10 - 1.50 | Multiplet | 8H | Methylene protons (Cyclopentyl) |
¹³C NMR (Predicted)
The predicted ¹³C NMR spectrum in CDCl₃ would show signals for the aromatic and cyclopentyl carbons.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 152.0 | C-1 (Carbon attached to OH) |
| ~ 132.0 | C-2 (Carbon attached to cyclopentyl) |
| ~ 128.0 - 120.0 | Aromatic CH carbons |
| ~ 40.0 | C-1' (Methine carbon of cyclopentyl) |
| ~ 32.0 | C-2', C-5' (Cyclopentyl) |
| ~ 25.0 | C-3', C-4' (Cyclopentyl) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3600 - 3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |
| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| ~ 2960 - 2850 | Strong | C-H Stretch | Aliphatic (Cyclopentyl) |
| ~ 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1200 | Strong | C-O Stretch | Phenol |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 162.[1]
| m/z | Relative Intensity | Proposed Fragment Ion |
| 162 | Moderate | [C₁₁H₁₄O]⁺ (Molecular Ion) |
| 133 | High | [M - C₂H₅]⁺ or [M - C₂H₄ - H]⁺ |
| 107 | Moderate | [C₇H₇O]⁺ (Cresol-like fragment) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition :
-
Instrument : 400 MHz NMR spectrometer.
-
Parameters : Acquire the spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.
-
-
¹³C NMR Acquisition :
-
Instrument : 100 MHz NMR spectrometer.
-
Parameters : Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : As this compound is a solid at room temperature, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
IR Acquisition :
-
Instrument : Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters : Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal quality. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a Gas Chromatography (GC) system for separation and introduction into the ion source.
-
MS Acquisition :
-
Instrument : GC-Mass Spectrometer.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
GC Conditions : Use a suitable capillary column (e.g., HP-5ms) with a temperature program that allows for the elution of this compound.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 2-Cyclopentylphenol: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Cyclopentylphenol, a key intermediate in the synthesis of pharmaceuticals. The document details its discovery and history, physicochemical properties, synthesis methodologies, and its significant role in the development of the antihypertensive drug (S)-penbutolol.
Discovery and History
The first synthesis of this compound is attributed to R. Pajeau and J.-P. Begue in a 1962 publication in the Bulletin de la Societe Chimique de France.[1] The primary method for its synthesis is the Friedel-Crafts alkylation of phenol with cyclopentene or a cyclopentyl halide, a classic electrophilic aromatic substitution reaction.[2][3] This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a strong Brønsted acid, to facilitate the addition of the cyclopentyl group to the aromatic ring of phenol.[2]
Physicochemical Properties
The quantitative data for this compound are summarized in the table below, compiled from various chemical databases.[4]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | PubChem |
| Molecular Weight | 162.23 g/mol | PubChem |
| CAS Number | 1518-84-9 | PubChem |
| IUPAC Name | This compound | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 34-35 °C | Sigma-Aldrich |
| Boiling Point | 148-150 °C at 18 mmHg | Sigma-Aldrich |
| Refractive Index | n20/D 1.555 | Sigma-Aldrich |
| Solubility | Insoluble in water | Inferred from properties |
| ¹H NMR | See SpectraBase for details | SpectraBase |
| ¹³C NMR | See PubChem for details | PubChem |
| IR Spectrum | See PubChem for details | PubChem |
Synthesis and Experimental Protocols
The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of phenol. Below is a generalized experimental protocol for this reaction, followed by a detailed protocol for its application in the synthesis of (S)-penbutolol.
General Experimental Protocol for Friedel-Crafts Alkylation of Phenol
This protocol describes a general method for the alkylation of phenol with cyclopentene using a Lewis acid catalyst.
Materials:
-
Phenol
-
Cyclopentene
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend anhydrous aluminum chloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of cyclopentene in the anhydrous solvent from the dropping funnel to the stirred suspension.
-
After the addition of cyclopentene, add phenol dropwise to the reaction mixture.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction may be heated to reflux to ensure completion, with the specific temperature and time depending on the solvent and catalyst used.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Caption: Friedel-Crafts alkylation of phenol to produce this compound.
Experimental Protocol for the Synthesis of (S)-Penbutolol from this compound
This protocol details a chemo-enzymatic method for the synthesis of the antihypertensive drug (S)-penbutolol, where this compound is a key starting material.[5]
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Isopropylamine
-
Methanol
-
Lipase B from Candida antarctica
-
Organic solvents (e.g., water, ethyl acetate)
-
Necessary glassware and purification equipment (chromatography columns, etc.)
Procedure:
Step 1: Synthesis of racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol
-
To a solution of NaOH in distilled water, add this compound.
-
Stir the reaction mixture for 1 minute, and then add epichlorohydrin.
-
Stir the mixture at room temperature for 48 hours.
-
Add distilled water and extract the product with an organic solvent. This step yields a mixture of the epoxide 2-((2-cyclopentylphenoxy)methyl)oxirane and the chlorohydrin 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol.
Step 2: Lipase-catalyzed kinetic resolution
-
The racemic chlorohydrin is subjected to a transesterification reaction catalyzed by lipase B from Candida antarctica. This enzymatic resolution selectively acylates one enantiomer, allowing for the separation of the (R)-chlorohydrin.
Step 3: Synthesis of (S)-Penbutolol
-
The resolved (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol is then reacted with isopropylamine in methanol.
-
This nucleophilic substitution reaction proceeds with an inversion of configuration, yielding the final product, (S)-penbutolol.
-
The product is then purified, typically by chromatography.
Caption: Experimental workflow for the synthesis of (S)-Penbutolol.
Biological Activity and Signaling Pathways
Direct studies on the biological activity and specific signaling pathways of this compound are limited in the publicly available scientific literature. However, as a member of the alkylphenol class of compounds, it may exhibit endocrine-disrupting properties. Alkylphenols are known to be estrogenic, meaning they can mimic the hormone estrogen and potentially interfere with the endocrine system, leading to reproductive and developmental issues.[6][7][8] Toxicological studies on related alkylphenols have shown various adverse effects.[9]
The primary biological significance of this compound lies in its role as a direct precursor to the antihypertensive drug, (S)-penbutolol. Penbutolol is a non-selective beta-adrenergic receptor blocker.[1][6][8][9]
Signaling Pathway of Penbutolol
Penbutolol exerts its therapeutic effect by blocking both β1 and β2 adrenergic receptors.[6][9]
-
β1-Adrenergic Receptor Blockade: In the heart and vascular smooth muscle, penbutolol competitively inhibits the binding of catecholamines (e.g., norepinephrine) to β1-adrenergic receptors. This blockade prevents the activation of adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP). The downstream effects include a decrease in heart rate, myocardial contractility, and cardiac output, which collectively contribute to the lowering of blood pressure.[6][9]
-
β2-Adrenergic Receptor Blockade: In the juxtaglomerular apparatus of the kidney, blockade of β2-adrenergic receptors inhibits the release of renin. This leads to a downregulation of the renin-angiotensin-aldosterone system, resulting in decreased production of angiotensin II (a potent vasoconstrictor) and aldosterone (which promotes sodium and water retention). This contributes to the overall antihypertensive effect.[6]
Caption: Signaling pathway of Penbutolol's action on adrenergic receptors.
Conclusion
This compound, since its first reported synthesis in 1962, has remained a compound of significant interest, primarily as a crucial building block in pharmaceutical manufacturing. While its own biological activities are not extensively documented, its application in the synthesis of (S)-penbutolol highlights its importance in medicinal chemistry. The methodologies for its synthesis, rooted in classic organic reactions, continue to be relevant. Future research could focus on elucidating any intrinsic biological effects of this compound and its potential toxicological profile to provide a more complete understanding of this molecule.
References
- 1. Penbutolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Friedel-Crafts Alkylation [organic-chemistry.org]
- 4. This compound | C11H14O | CID 80285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Penbutolol Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Penbutolol: Drug Basics and Frequently Asked Questions [goodrx.com]
- 8. youtube.com [youtube.com]
- 9. Penbutolol - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Cyclopentylphenol and its related positional isomers, 3-Cyclopentylphenol and 4-Cyclopentylphenol. This document covers their synthesis, physicochemical properties, spectroscopic characterization, and biological significance, with a focus on applications relevant to pharmaceutical research and development.
Introduction to Cyclopentylphenols
Cyclopentylphenols are a class of organic compounds characterized by a cyclopentyl group attached to a phenol ring. As substituted phenols, they exist as three primary positional isomers: ortho (2-), meta (3-), and para (4-). The position of the bulky cyclopentyl group significantly influences the molecule's physical properties, reactivity, and biological activity. These compounds are of particular interest as intermediates in organic synthesis, most notably in the production of pharmaceuticals. This compound, for instance, is a critical precursor in the synthesis of the beta-blocker (S)-Penbutolol.[1]
Caption: Chemical structures of the ortho, meta, and para isomers of cyclopentylphenol.
Physicochemical and Spectroscopic Data
The physical and chemical properties of cyclopentylphenol isomers are summarized below. Data for the ortho and para isomers are well-documented, while detailed experimental values for the meta isomer are less prevalent in the literature.
| Property | This compound (ortho) | 3-Cyclopentylphenol (meta) | 4-Cyclopentylphenol (para) |
| Molecular Formula | C₁₁H₁₄O | C₁₁H₁₄O | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol [2] | 162.23 g/mol | 162.23 g/mol [3] |
| CAS Number | 1518-84-9[2] | 60834-87-9[4] | 1518-83-8 |
| Melting Point | 34-35 °C | Data not available | 64-66 °C |
| Boiling Point | 148-150 °C at 18 mmHg | Data not available | 155 °C at 12 mmHg |
| Refractive Index (n20/D) | 1.555 | Data not available | Data not available |
| Appearance | Solid | Data not available | Solid |
| ¹H NMR | See Section 4.1 | See Section 4.1 | See Section 4.1 |
| ¹³C NMR | See Section 4.2 | See Section 4.2 | See Section 4.2 |
| IR Spectroscopy | See Section 4.3 | See Section 4.3 | See Section 4.3 |
Synthesis and Experimental Protocols
The most common method for synthesizing cyclopentylphenols is the Friedel-Crafts alkylation of phenol with an alkylating agent like cyclopentene or a cyclopentyl halide, using a Lewis acid or Brønsted acid catalyst.[5][6][7] This reaction typically produces a mixture of ortho and para isomers, with the meta isomer formed in much smaller quantities, if at all, due to the ortho-para directing nature of the hydroxyl group.
Caption: General workflow for the synthesis, purification, and analysis of cyclopentylphenol isomers.
Experimental Protocol: Friedel-Crafts Alkylation of Phenol
This protocol provides a generalized procedure for the synthesis of cyclopentylphenols.
Materials:
-
Phenol
-
Cyclopentene
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid[6]
-
Anhydrous Dichloromethane (DCM) or other inert solvent
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Formation of Electrophile: Cool the suspension to 0 °C in an ice bath. Add a solution of cyclopentene (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Stir the mixture for an additional 30 minutes at 0 °C.
-
Alkylation: Slowly add a solution of phenol (1.2 equivalents) in anhydrous DCM to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice-cold 1 M HCl. Separate the organic layer using a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.
Experimental Protocol: Isomer Separation by Column Chromatography
The ortho and para isomers can be separated from the crude mixture based on their differing polarities.
-
Column Preparation: Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate). The less polar para isomer will typically elute before the more polar ortho isomer.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure isomers.
-
Solvent Removal: Remove the eluent from the combined pure fractions under reduced pressure to yield the purified this compound and 4-cyclopentylphenol.
Spectroscopic Analysis
Spectroscopic methods are essential for the structural confirmation of the cyclopentylphenol isomers.
¹H NMR Spectroscopy
-
Aromatic Protons (6.7-7.2 ppm): The chemical shifts and splitting patterns of these protons are highly indicative of the substitution pattern.
-
2-Isomer: Four protons exhibiting complex splitting patterns in the aromatic region.
-
4-Isomer: Two sets of doublets (an AA'BB' system), characteristic of para-substitution.
-
-
Phenolic Proton (-OH, ~4.5-5.5 ppm): A broad singlet, which can be exchanged with D₂O.
-
Methine Proton (-CH, ~3.2-3.5 ppm): A multiplet corresponding to the single proton on the cyclopentyl ring attached to the phenyl ring.
-
Methylene Protons (-CH₂, ~1.5-2.1 ppm): A series of complex multiplets corresponding to the eight protons of the four methylene groups in the cyclopentyl ring.
¹³C NMR Spectroscopy
-
Aromatic Carbons (115-155 ppm):
-
2-Isomer: Six distinct signals for the aromatic carbons.
-
4-Isomer: Four distinct signals due to the molecule's symmetry.
-
-
Aliphatic Carbons (25-46 ppm):
-
C1 (attached to phenyl ring): ~45 ppm.
-
C2/C5: ~34 ppm.
-
C3/C4: ~25 ppm.
-
Infrared (IR) Spectroscopy
The IR spectra of all isomers will show characteristic absorptions:
-
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and hydrogen bonding.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Strong signals just below 3000 cm⁻¹ (around 2850-2950 cm⁻¹).[8]
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band around 1200-1260 cm⁻¹.
Biological Significance and Applications
The primary application of cyclopentylphenols in drug development is as synthetic intermediates.
Synthesis of (S)-Penbutolol
This compound is the key starting material for the synthesis of Penbutolol, a non-selective beta-adrenergic receptor blocker used to treat hypertension.[1] The synthesis involves the reaction of this compound with epichlorohydrin, followed by the opening of the resulting epoxide ring with tert-butylamine.[1] Chiral resolution or asymmetric synthesis techniques are employed to obtain the pharmacologically active (S)-enantiomer.
Caption: Simplified synthetic pathway from this compound to the beta-blocker Penbutolol.
Endocrine Disrupting Potential
Some alkylphenols are known to be endocrine-disrupting compounds (EDCs) due to their ability to mimic endogenous hormones. 4-Cyclopentylphenol has been identified as a potential endocrine-disrupting compound.[3] This highlights the importance of isomer-specific toxicological assessment for these chemicals. Researchers working with these compounds should be aware of their potential biological activity and handle them with appropriate safety precautions.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C11H14O | CID 80285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Cyclopentylphenol | C11H14O | CID 15202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 28857-88-7|3-Cyclopropylphenol|BLD Pharm [bldpharm.com]
- 5. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 6. jk-sci.com [jk-sci.com]
- 7. byjus.com [byjus.com]
- 8. homework.study.com [homework.study.com]
Safety and Handling of 2-Cyclopentylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling procedures for 2-Cyclopentylphenol in a laboratory setting. It is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this chemical safely and mitigate potential risks.
Chemical Identification and Physical Properties
This compound is a substituted phenol that is a solid at room temperature. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O[1] |
| Molecular Weight | 162.23 g/mol [1][2] |
| CAS Number | 1518-84-9[1][2] |
| Appearance | White to orange low melting solid[2] |
| Melting Point | 34-35 °C (literature)[2][3] |
| Boiling Point | 148-150 °C at 18 mmHg (literature)[2][3] |
| Flash Point | 113 °C (235.4 °F) - closed cup[2] |
| Refractive Index | n20/D 1.555 (literature)[2][3] |
| Storage Temperature | Room Temperature; Store in a dry, well-ventilated place[3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification is based on notifications to the European Chemicals Agency (ECHA).[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning[2]
Hazard Pictogram:
-
GHS07 (Exclamation Mark)[2]
Toxicological Data
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed in the immediate work area.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Type | Specifications |
| Eye and Face Protection | Chemical splash goggles or a face shield are required where splashing is possible.[6] |
| Skin Protection | A lab coat or chemical-resistant apron should be worn.[4] |
| Hand Protection | Chemical-resistant gloves are required. While specific breakthrough times for this compound are not available, for the parent compound, phenol, butyl rubber and neoprene gloves are recommended for good resistance.[4] Nitrile gloves are generally not recommended for prolonged contact with phenols.[4] It is crucial to inspect gloves for any signs of degradation before use and to change them frequently. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge should be used.[2] |
Below is a workflow for donning and doffing Personal Protective Equipment to ensure maximum safety.
Hygiene Practices
-
Avoid eating, drinking, or smoking in laboratory areas where this compound is handled.[5]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]
-
Remove contaminated clothing immediately and launder it before reuse.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep it away from incompatible materials such as strong oxidizing agents.[5]
-
Store below eye level to minimize the risk of facial exposure in case of a spill.[5]
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving this compound.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] After initial flushing, if available, washing the affected area with polyethylene glycol 300 (PEG 300) is recommended for phenol-like compounds.[8] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention. |
The following diagram outlines the general first aid response to chemical exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11] A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: Combustible solid. Thermal decomposition may produce irritating gases and vapors.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Accidental Release Measures (Spill Cleanup)
The procedure for cleaning up a spill of this compound depends on the size of the spill.
Minor Spill (<50 g):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (see Section 4.2).
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.
-
Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
Ventilate the area.
Major Spill (>50 g):
-
Evacuate the laboratory and close the doors.
-
Alert others in the vicinity and contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
Provide the emergency response team with the Safety Data Sheet and any other relevant information.
The following diagram illustrates the general workflow for responding to a chemical spill.
Experimental Protocols for Safety Assessment
While specific experimental data for this compound is not publicly available, the following are summaries of standard methodologies used to assess the hazards of a chemical substance. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.
Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Methodology: A single dose of the substance is administered orally to a group of fasted rodents (typically rats).[1] Several dose levels are tested. The animals are observed for a period of 14 days for signs of toxicity and mortality.[1] A post-mortem examination is conducted on all animals.
-
Data Analysis: The LD50, the statistically derived dose that is expected to cause death in 50% of the test animals, is calculated.
Acute Dermal Toxicity (Based on OECD Guideline 402)
-
Objective: To determine the acute dermal toxicity (LD50) of a substance.
-
Methodology: The substance is applied to a shaved area of the skin of a group of animals (typically rabbits or rats) for a 24-hour period.[12] The animals are observed for 14 days for signs of toxicity and mortality. A necropsy is performed on all animals.
-
Data Analysis: The dermal LD50 is calculated.
Acute Inhalation Toxicity (Based on OECD Guideline 403)
-
Objective: To determine the acute inhalation toxicity (LC50) of a substance.
-
Methodology: Animals (typically rats) are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, usually 4 hours.[13] Multiple concentration levels are tested. The animals are then observed for 14 days.[13]
-
Data Analysis: The LC50, the concentration of the substance in the air that is expected to cause death in 50% of the test animals, is determined.
Glove Permeation Resistance (Based on ASTM F739)
-
Objective: To measure the breakthrough time and permeation rate of a chemical through a protective glove material.
-
Methodology: A sample of the glove material is placed in a test cell, separating a challenge chemical from a collection medium.[2] The collection medium is continuously monitored for the presence of the challenge chemical. The time it takes for the chemical to be first detected is the breakthrough time.
-
Data Analysis: The breakthrough time (in minutes) and the steady-state permeation rate (in µg/cm²/min) are reported.
Disclaimer
This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified safety professionals. The information provided is based on currently available data, which may be limited for this specific compound. Always consult the most up-to-date Safety Data Sheet (SDS) from the manufacturer before handling any chemical. All laboratory personnel must be trained in the proper and safe handling of hazardous chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. store.astm.org [store.astm.org]
- 3. standardsafety.com [standardsafety.com]
- 4. Chemical Protection | Textile Protection And Comfort Center [textiles.ncsu.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. scribd.com [scribd.com]
- 13. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
2-Cyclopentylphenol: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Availability, Synthesis, and Biological Relevance
Abstract
2-Cyclopentylphenol is a substituted phenolic compound of significant interest in medicinal chemistry and organic synthesis. Its primary role as a key intermediate in the production of the beta-blocker (S)-penbutolol underscores its importance in the pharmaceutical industry. This technical guide provides a comprehensive overview of the commercial availability of this compound, details its synthesis through Friedel-Crafts alkylation, and explores its biological context. While direct modulation of signaling pathways by this compound is not documented, this guide elucidates the well-established beta-adrenergic signaling pathway antagonized by its derivative, (S)-penbutolol. Detailed experimental protocols, data tables for commercial suppliers and physicochemical properties, and workflow diagrams are provided to support researchers and drug development professionals in their work with this compound.
Commercial Availability and Suppliers
This compound is commercially available from a variety of chemical suppliers in technical and high-purity grades. Researchers can source this compound in quantities ranging from grams to kilograms, catering to both laboratory-scale research and larger-scale synthetic applications. Below is a summary of representative suppliers and their offerings.
| Supplier | Grade | Purity | Available Quantities | CAS Number |
| Sigma-Aldrich | Technical Grade | 95% | 1 g, 5 g | 1518-84-9 |
| Thermo Scientific | --- | 98+% | 1 g, 5 g | 1518-84-9 |
| LGC Standards | Neat | --- | 250 mg, 500 mg | 1518-84-9 |
| CymitQuimica | --- | 95% | Inquire | 1518-84-9 |
| Ivy Fine Chemicals | --- | --- | Bulk/Commercial | 1518-84-9 |
| ChemicalBook | --- | 85.0-99.8% | kg | 1518-84-9 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| CAS Number | 1518-84-9 | [1] |
| Appearance | White to orange solid or clear colorless to pale yellow liquid | [1] |
| Melting Point | 34-35 °C | [2] |
| Boiling Point | 148-150 °C at 18 mmHg | [2] |
| Refractive Index | n20/D 1.555 | |
| InChI Key | JHEKSKQMOBLXQS-UHFFFAOYSA-N | [3] |
| SMILES | Oc1ccccc1C1CCCC1 | [3] |
Synthesis of this compound
The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with a cyclopentylating agent, such as cyclopentene or cyclopentanol, in the presence of an acid catalyst.[4] This electrophilic aromatic substitution reaction is a fundamental process in organic chemistry for forming carbon-carbon bonds with aromatic rings.[5]
General Experimental Protocol: Friedel-Crafts Alkylation of Phenol
This protocol is a representative procedure based on established principles of Friedel-Crafts alkylation of phenols.[4][5][6]
Materials:
-
Phenol
-
Cyclopentene or Cyclopentanol
-
Lewis Acid Catalyst (e.g., AlCl₃, BF₃, or a solid acid catalyst like Amberlyst-15)[5]
-
Anhydrous Solvent (e.g., dichloromethane, nitrobenzene)
-
Hydrochloric Acid (aqueous solution)
-
Sodium Bicarbonate (aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the Lewis acid catalyst.
-
Cool the mixture in an ice bath.
-
Dissolve phenol in a minimal amount of the anhydrous solvent and add it to the addition funnel. Add the phenol solution dropwise to the cooled catalyst suspension with vigorous stirring.
-
After the addition of phenol, add cyclopentene or cyclopentanol dropwise from the addition funnel to the reaction mixture.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature appropriate for the chosen catalyst and solvent (e.g., 40-60 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a dilute aqueous solution of hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Synthesis Workflow Diagram
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 1518-84-9 [chemicalbook.com]
- 3. This compound | C11H14O | CID 80285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of (S)-Penbutolol Using 2-Cyclopentylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of the β-blocker Penbutolol, utilizing 2-Cyclopentylphenol as a key starting material. The synthesis involves a chemo-enzymatic approach to achieve high enantiomeric purity of the final active pharmaceutical ingredient, (S)-Penbutolol.
Introduction
Penbutolol is a non-selective β-adrenergic receptor antagonist used in the management of hypertension. The biologically active enantiomer is (S)-Penbutolol. This document outlines a synthetic route starting from this compound, proceeding through key intermediates including a racemic chlorohydrin, which is then resolved using an enzymatic kinetic resolution to yield the desired enantiomerically pure precursor for the final synthesis step.
Overall Synthesis Scheme
The synthesis of (S)-Penbutolol from this compound can be summarized in the following key steps:
-
Epoxidation/Chlorohydrination: Reaction of this compound with epichlorohydrin in the presence of a base to form a mixture of 2-((2-cyclopentylphenoxy)methyl)oxirane and 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol.
-
Epoxide Ring Opening: Conversion of the epoxide to the chlorohydrin.
-
Enzymatic Kinetic Resolution: Selective acylation of the racemic chlorohydrin catalyzed by a lipase to separate the enantiomers.
-
Amination: Reaction of the desired (R)-chlorohydrin enantiomer with tert-butylamine to yield (S)-Penbutolol.
Data Summary
The following tables summarize the key quantitative data associated with the synthesis of (S)-Penbutolol and its intermediates.
Table 1: Synthesis of Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol
| Step | Reactants | Key Reagents | Product(s) | Yield | Purity (by ¹H NMR) |
| Formation of Epoxide and Chlorohydrin Intermediates | This compound, Epichlorohydrin | NaOH | 2-((2-cyclopentylphenoxy)methyl)oxirane and 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | 70% | - |
| Conversion of Epoxide to Chlorohydrin | Mixture of 2-((2-cyclopentylphenoxy)methyl)oxirane and 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | LiCl, AcOH | 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | - | - |
Table 2: Enzymatic Kinetic Resolution and Synthesis of (S)-Penbutolol
| Step | Starting Material | Enzyme | Product(s) | Yield | Purity (by ¹H NMR) | Enantiomeric Excess (ee) |
| Enzymatic Kinetic Resolution | Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | Lipase B from Candida antarctica | (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | - | - | 99% |
| Synthesis of (S)-Penbutolol | (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | tert-butylamine | (S)-Penbutolol | 82% | 93% | 99% |
| Overall Yield | This compound | - | (S)-Penbutolol | 22% | - | 99% |
Experimental Protocols
Protocol 1: Synthesis of Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol
This protocol describes the initial reaction of this compound with epichlorohydrin to form a mixture of epoxide and chlorohydrin, followed by the conversion of the epoxide to the desired racemic chlorohydrin.
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Lithium chloride (LiCl)
-
Acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Tetrahydrofuran (THF)
-
Distilled water
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of Epoxide and Chlorohydrin Intermediates:
-
To a solution of NaOH (1.5 equivalents) in distilled H₂O, add this compound (1.0 equivalent).
-
Stir the reaction mixture for 1 minute at room temperature.
-
Add epichlorohydrin (2.0 equivalents) to the mixture.
-
Stir the mixture vigorously at room temperature for 48 hours.
-
After 48 hours, add distilled H₂O and extract the product with EtOAc (3x).
-
Combine the organic phases, wash with a saturated NaCl solution, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield a mixture of 2-((2-cyclopentylphenoxy)methyl)oxirane and 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol.[1]
-
-
Conversion of Epoxide to Chlorohydrin:
-
Dissolve the mixture obtained in the previous step in THF.
-
Add LiCl (2.0 equivalents) and AcOH (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the solution under reduced pressure to obtain the crude racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol. This crude product is used in the next step without further purification.
-
Protocol 2: Enzymatic Kinetic Resolution of 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol
This protocol details the lipase-catalyzed kinetic resolution to obtain the enantiomerically pure (R)-chlorohydrin.
Materials:
-
Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol
-
Lipase B from Candida antarctica (CALB)
-
Vinyl butanoate
-
Dry acetonitrile (MeCN)
-
Activated 4Å molecular sieves
Procedure:
-
To a solution of racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol in dry MeCN containing activated 4Å molecular sieves, add vinyl butanoate and CALB.
-
Cap the reaction vial and place it in an incubator at 37°C with stirring (200 rpm) for 48 hours.
-
The reaction results in the acylation of the (S)-enantiomer, leaving the desired (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol unreacted.
-
The separation of the (R)-chlorohydrin from the acylated (S)-enantiomer is typically achieved by column chromatography.
Protocol 3: Synthesis of (S)-Penbutolol
This protocol describes the final step of the synthesis, the amination of the enantiomerically pure (R)-chlorohydrin to produce (S)-Penbutolol.
Materials:
-
(R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol
-
tert-Butylamine
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol (1.0 equivalent) in MeOH, add tert-butylamine (excess, e.g., 14 equivalents).[1]
-
Stir the mixture under reflux for 24 hours.[1]
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Dissolve the obtained product in EtOAc and wash with distilled H₂O.
-
Dry the organic phase over anhydrous MgSO₄ and remove the solvent under reduced pressure to yield (S)-Penbutolol as a white solid.[1]
-
The enantiomeric excess of the final product can be determined by chiral HPLC analysis.
Visualizations
Synthesis Pathway of (S)-Penbutolol
Caption: Chemo-enzymatic synthesis of (S)-Penbutolol.
Experimental Workflow for (S)-Penbutolol Synthesis
Caption: Workflow for the synthesis of (S)-Penbutolol.
References
Application Notes and Protocols for the Reaction of 2-Cyclopentylphenol with Epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-((2-Cyclopentylphenoxy)methyl)oxirane from 2-Cyclopentylphenol and epichlorohydrin. The reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion of this compound, formed in the presence of a base, acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin. This is followed by an intramolecular nucleophilic substitution to form the desired glycidyl ether. These protocols are intended to be a comprehensive guide, covering the reaction mechanism, experimental procedures, safety precautions, and characterization of the final product.
Introduction
Glycidyl ethers are a critical class of compounds in organic synthesis and medicinal chemistry, serving as versatile intermediates in the preparation of various pharmaceuticals and functional materials. The synthesis of 2-((2-Cyclopentylphenoxy)methyl)oxirane (CAS Number: 28163-40-8, Molecular Formula: C14H18O2, Molecular Weight: 218.29 g/mol ) involves the etherification of this compound with epichlorohydrin.[1] This reaction is a fundamental process for introducing the reactive oxirane ring, which can be further functionalized to create diverse molecular architectures. Understanding the reaction mechanism and having robust protocols are essential for achieving high yields and purity of the target compound.
Reaction Mechanism
The reaction of this compound with epichlorohydrin is a base-catalyzed, two-step process:
-
Deprotonation: In the first step, a base, typically a strong hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the phenolic hydroxyl group of this compound to form a more nucleophilic phenoxide ion. The use of a phase transfer catalyst (PTC), such as a quaternary ammonium salt, can facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with epichlorohydrin occurs.
-
Nucleophilic Attack and Ring Closure: The resulting phenoxide ion then acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. This is followed by an intramolecular Williamson ether synthesis, where the newly formed alkoxide attacks the carbon bearing the chlorine atom, leading to the formation of the stable oxirane ring of the glycidyl ether product and elimination of a chloride ion.
There are two potential pathways for the initial nucleophilic attack on epichlorohydrin: a direct SN2 reaction at the terminal carbon of the epoxide or a ring-opening reaction followed by an intramolecular SN2 reaction to form the glycidyl ether.[2]
Experimental Protocols
The following protocols are generalized procedures for the synthesis of glycidyl ethers from phenols and can be adapted for the specific synthesis of 2-((2-Cyclopentylphenoxy)methyl)oxirane.
Protocol 1: Synthesis using Sodium Hydroxide in an Aprotic Solvent
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (NaOH), pellets or aqueous solution
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq.) in an aprotic polar solvent, add sodium hydroxide (1.1-1.5 eq.) at room temperature with stirring.
-
Add epichlorohydrin (1.5-3.0 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Phase-Transfer Catalysis Method
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Phase-transfer catalyst (PTC), e.g., Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC)
-
Toluene or other suitable organic solvent
Procedure:
-
Dissolve this compound (1.0 eq.) and the phase-transfer catalyst (0.05-0.1 eq.) in toluene.
-
Add a 50% aqueous solution of sodium hydroxide (2.0-3.0 eq.) to the mixture with vigorous stirring.
-
Add epichlorohydrin (1.5-3.0 eq.) dropwise to the reaction mixture.
-
Heat the mixture to 60-90°C and stir vigorously for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography.
Data Presentation
| Parameter | Protocol 1 (Aprotic Solvent) | Protocol 2 (Phase-Transfer Catalysis) | Reference |
| Reactant Ratios | |||
| This compound | 1.0 eq. | 1.0 eq. | General Knowledge |
| Epichlorohydrin | 1.5-3.0 eq. | 1.5-3.0 eq. | General Knowledge |
| Base (NaOH) | 1.1-1.5 eq. | 2.0-3.0 eq. (50% aq. soln.) | General Knowledge |
| Catalyst | N/A | 0.05-0.1 eq. | General Knowledge |
| Reaction Conditions | |||
| Solvent | DMF or DMSO | Toluene | General Knowledge |
| Temperature | 50-80°C | 60-90°C | General Knowledge |
| Reaction Time | 4-8 hours | 2-6 hours | General Knowledge |
| Work-up & Purification | |||
| Extraction Solvent | Ethyl acetate | Toluene | General Knowledge |
| Purification Method | Column Chromatography | Vacuum Distillation or Column Chromatography | General Knowledge |
| Expected Yield | Moderate to High | High | General Knowledge |
Note: The optimal conditions and yield for the reaction with this compound may require empirical optimization.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of 2-((2-Cyclopentylphenoxy)methyl)oxirane.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism for the formation of the glycidyl ether.
Safety Precautions
Epichlorohydrin is a hazardous substance and should be handled with extreme caution in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[3][4]
-
Inhalation: Epichlorohydrin is toxic if inhaled. Avoid breathing vapors.[3] In case of inhalation, move to fresh air and seek immediate medical attention.[4][5]
-
Skin Contact: It is toxic and can cause severe skin burns and allergic reactions. Avoid contact with skin.[6] In case of contact, immediately remove contaminated clothing and wash the affected area with plenty of water.[4][5]
-
Eye Contact: Epichlorohydrin can cause serious eye damage. In case of contact, rinse immediately with plenty of water and seek medical advice.[5]
-
Ingestion: Toxic if swallowed. Do not induce vomiting.[4] Seek immediate medical attention.[5]
-
Flammability: Epichlorohydrin is a flammable liquid and vapor.[6] Keep away from heat, sparks, and open flames.[3][4]
-
Handling: Use only non-sparking tools and take precautionary measures against static discharge.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]
This compound:
-
Handling: Handle with standard laboratory safety procedures. Wear gloves and safety glasses.
-
Toxicity: May cause skin and eye irritation. Avoid ingestion and inhalation.
Sodium Hydroxide:
-
Corrosive: Causes severe skin burns and eye damage. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.
Characterization
The final product, 2-((2-Cyclopentylphenoxy)methyl)oxirane, should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopentyl group protons, and the protons of the oxirane ring and the methylene bridge.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule, confirming the carbon framework.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-O-C ether linkages and the epoxide ring.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to analyze its fragmentation pattern, further confirming its structure.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Incomplete deprotonation of the phenol. | Use a stronger base or a higher concentration of the base. Ensure anhydrous conditions if using a non-aqueous solvent. |
| Low reaction temperature. | Increase the reaction temperature within the recommended range. | |
| Ineffective phase transfer catalyst. | Try a different PTC or increase its concentration. | |
| Formation of side products | Polymerization of epichlorohydrin. | Use a stoichiometric amount or a slight excess of epichlorohydrin. Avoid high temperatures for prolonged periods. |
| Reaction at both carbons of the epoxide. | Optimize reaction conditions (temperature, solvent) to favor the desired regioselectivity. | |
| Difficult purification | Presence of unreacted starting materials. | Ensure the reaction goes to completion by monitoring with TLC. Adjust stoichiometry or reaction time as needed. |
| Emulsion formation during work-up. | Add brine to the aqueous layer to break the emulsion. |
Conclusion
The synthesis of 2-((2-Cyclopentylphenoxy)methyl)oxirane is a straightforward yet crucial reaction for accessing a valuable synthetic intermediate. The provided protocols, based on established methods for glycidyl ether synthesis, offer a solid foundation for researchers. Careful control of reaction conditions and adherence to safety protocols are paramount for a successful and safe synthesis. Further optimization of the reaction parameters for this specific substrate may be necessary to achieve the highest possible yield and purity.
References
Application Note: Protocol for the Alkylation of Phenol to Produce 2-Cyclopentylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The alkylation of phenols is a fundamental chemical transformation that yields substituted phenolic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. 2-Cyclopentylphenol, in particular, is an important precursor for the synthesis of various biologically active molecules, including the antihypertensive drug (S)-penbutolol.[1] This application note provides a detailed protocol for the ortho-alkylation of phenol with cyclopentene to produce this compound, a process typically achieved through acid catalysis. The protocol outlines the reaction setup, execution, workup, and purification, along with a discussion of common catalysts and expected outcomes based on related literature.
Reaction Principle
The alkylation of phenol with an alkene, such as cyclopentene, is an electrophilic aromatic substitution reaction. In the presence of an acid catalyst, cyclopentene is protonated to form a cyclopentyl carbocation, which then acts as the electrophile. The electron-rich phenol ring attacks the carbocation, leading to the formation of a C-C bond. The reaction can yield a mixture of ortho- and para-substituted products (this compound and 4-cyclopentylphenol), as well as the O-alkylated product (cyclopentyl phenyl ether). The selectivity towards the desired this compound isomer is highly dependent on the choice of catalyst and reaction conditions.[2][3][4]
Catalyst Selection and Performance
Several types of acid catalysts can be employed for the alkylation of phenol. The choice of catalyst is critical for achieving high yield and selectivity for the ortho-product. Below is a summary of catalyst systems reported for similar phenol alkylation reactions.
Table 1: Comparison of Catalytic Systems for Phenol Alkylation
| Catalyst | Alkylating Agent | Temperature (°C) | Reaction Time (h) | Phenol:Alkene Molar Ratio | Yield (%) | Selectivity (%) | Reference |
| KU-23 (Cation-exchange resin) | 1-Methylcyclopentene | 110 | 5 | 1:1 | 71.2 | 92.8 (para-product) | [5][6] |
| Aluminum Phenolate | 1-Methylcyclopentene | 260 | 5 | 1:2 | 44.3 | 87.6 (ortho,ortho-dialkylation) | [5][6] |
| Zeolite Y (impregnated with o-phosphoric acid) | Methylcyclohexenes | Not Specified | Not Specified | Not Specified | 75.3-86.5 | 94.8-98.5 (para-product) | [7] |
| Re₂(CO)₁₀ | 1-Dodecene | 160-180 | Not Specified | Not Specified | Good to High | Highly ortho-selective | [8] |
| H-beta (BEA(15)) Zeolite | 1-Octene | 100 | 6 | 1:1 | ~60 (conversion) | Favors ortho-isomer | |
| Benzenesulphonic acid | Cyclooctene | Not Specified | Not Specified | Not Specified | Increased with temp. and catalyst amount | Not Specified | [9] |
Note: The yields and selectivities are for the specific alkylating agents mentioned and may vary for cyclopentene.
For the synthesis of this compound, catalysts known to favor ortho-alkylation, such as aluminum phenolate or specific zeolites, are preferred.[5][6]
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the alkylation of phenol with cyclopentene using a solid acid catalyst, such as a cation-exchange resin (e.g., Amberlyst-15) or a zeolite (e.g., H-beta).
Materials and Equipment
-
Reactants: Phenol (≥99%), Cyclopentene (≥95%)
-
Catalyst: Amberlyst-15 or Zeolite H-beta (activated by calcination at ~550°C for 4 hours before use)
-
Solvent (optional): Toluene or Decalin (anhydrous)
-
Neutralizing Agent: Saturated sodium bicarbonate solution
-
Drying Agent: Anhydrous magnesium sulfate or sodium sulfate
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and hotplate
-
Thermometer
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Procedure
-
Reaction Setup:
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
Add phenol (e.g., 1.0 mol) and the acid catalyst (e.g., 10-15 wt% of phenol) to the flask. If using a solvent, add it at this stage (e.g., 100 mL).
-
Begin stirring and gently heat the mixture to the desired reaction temperature (e.g., 100-150°C) under a nitrogen atmosphere. An excess of phenol is often used to favor mono-alkylation.[10]
-
-
Addition of Cyclopentene:
-
Once the reaction temperature is stable, add cyclopentene (e.g., 0.5 mol, to maintain an excess of phenol) dropwise from the dropping funnel over a period of 1-2 hours.
-
-
Reaction:
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for 4-8 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the solid catalyst. Wash the catalyst with a small amount of solvent (e.g., toluene).
-
If no solvent was used, dissolve the filtrate in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acidity, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by vacuum distillation to separate unreacted phenol, this compound, and 4-cyclopentylphenol. The boiling point of this compound is reported as 148-150 °C at 18 mmHg.
-
Safety Precautions
-
Phenol is corrosive and toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Cyclopentene is flammable; avoid open flames and sparks.
-
The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the acid-catalyzed alkylation of phenol.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
References
- 1. This compound | 1518-84-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Some Features of Cycloalkylation Reactions of Phenol with 1-Methylcyclopentene | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
- 7. ppor.azjm.org [ppor.azjm.org]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. US2567848A - Alkylation of phenolic compounds with olefins - Google Patents [patents.google.com]
Application of 2-Cyclopentylphenol in the Synthesis of the Antihypertensive Drug (S)-Penbutolol
Introduction
2-Cyclopentylphenol is a valuable substituted phenol derivative that serves as a key starting material in the synthesis of various pharmaceutical intermediates. Its unique structure, featuring a bulky cyclopentyl group ortho to the hydroxyl functionality, plays a crucial role in directing chemical transformations and influencing the pharmacological properties of the final active pharmaceutical ingredient (API). A prominent application of this compound is in the stereoselective synthesis of (S)-penbutolol, a non-selective beta-adrenergic receptor blocker used in the management of hypertension.[1] The synthesis leverages the phenolic hydroxyl group for etherification and subsequent stereoselective reactions to introduce the chiral side chain characteristic of beta-blockers.
Key Applications in Pharmaceutical Synthesis
The primary documented application of this compound in pharmaceutical intermediate synthesis is as a precursor for the synthesis of the beta-blocker (S)-penbutolol. This process involves the initial reaction of this compound with an epoxide-forming reagent, followed by a chemoenzymatic resolution to achieve the desired stereochemistry, and finally, amination to yield the target API.
Data Presentation: Synthesis of (S)-Penbutolol
The following table summarizes the quantitative data for the key steps in the synthesis of (S)-penbutolol starting from this compound.
| Step | Reaction | Key Reagents | Product | Yield | Purity/Enantiomeric Excess (ee) |
| 1 | Etherification | This compound, Epichlorohydrin, NaOH | 1-Chloro-3-(2-cyclopentylphenoxy)propan-2-ol | - | Racemic mixture |
| 2 | Chemoenzymatic Resolution | Racemic 1-Chloro-3-(2-cyclopentylphenoxy)propan-2-ol, Lipase B from Candida antarctica | (R)-1-Chloro-3-(2-cyclopentylphenoxy)propan-2-ol | - | 99% ee |
| 3 | Amination | (R)-1-Chloro-3-(2-cyclopentylphenoxy)propan-2-ol, tert-Butylamine | (S)-Penbutolol | 82% | 99% ee[1] |
Experimental Protocols
Protocol 1: Synthesis of racemic 1-Chloro-3-(2-cyclopentylphenoxy)propan-2-ol
This protocol describes the initial etherification of this compound with epichlorohydrin.
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Water (distilled)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Prepare a solution of sodium hydroxide (1.5 equivalents) in distilled water.
-
To this solution, add this compound (1.0 equivalent).
-
Stir the mixture for 1 minute at room temperature.
-
Add epichlorohydrin (2.0 equivalents) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 48 hours.
-
After 48 hours, add distilled water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the racemic chlorohydrin, 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol.[1]
Protocol 2: Chemoenzymatic Resolution of 1-Chloro-3-(2-cyclopentylphenoxy)propan-2-ol
This protocol details the lipase-catalyzed resolution to obtain the (R)-enantiomer of the chlorohydrin.
Materials:
-
Racemic 1-Chloro-3-(2-cyclopentylphenoxy)propan-2-ol
-
Lipase B from Candida antarctica (immobilized)
-
Appropriate solvent (e.g., toluene)
-
Acylating agent (e.g., vinyl acetate)
Procedure:
Note: The specific conditions for enzymatic resolutions can vary. The following is a general procedure.
-
Dissolve the racemic chlorohydrin in a suitable organic solvent.
-
Add the immobilized Lipase B from Candida antarctica.
-
Add the acylating agent.
-
Incubate the mixture under controlled temperature and agitation. The lipase will selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.
-
Monitor the reaction for conversion (typically to ~50%).
-
Once the desired conversion is reached, filter off the immobilized enzyme.
-
Separate the unreacted (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol from the acylated (S)-enantiomer by chromatography.
Protocol 3: Synthesis of (S)-Penbutolol
This protocol describes the final amination step to produce (S)-penbutolol.
Materials:
-
(R)-1-Chloro-3-(2-cyclopentylphenoxy)propan-2-ol
-
tert-Butylamine
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (distilled)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol (1.0 equivalent) in methanol.[1]
-
Add an excess of tert-butylamine (e.g., 14 equivalents).[1]
-
Stir the mixture under reflux for 24 hours.[1]
-
After cooling, concentrate the reaction mixture under reduced pressure.[1]
-
Dissolve the residue in ethyl acetate and wash with distilled water.[1]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield (S)-penbutolol as a white solid.[1]
Mandatory Visualization
Caption: Signaling pathway of (S)-penbutolol as a beta-blocker.
Caption: Experimental workflow for the synthesis of (S)-penbutolol.
References
Application Notes and Protocols for the Synthesis and Evaluation of 2-Cyclopentylphenol Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-cyclopentylphenol derivatives and their evaluation as modulators of cannabinoid receptors, a key target in modern drug discovery. The this compound scaffold, and its close structural analogs, represent a class of non-classical cannabinoids with significant therapeutic potential.
Introduction
The this compound moiety is a privileged scaffold in medicinal chemistry. Its structural resemblance to the core of non-classical cannabinoids allows for potent and selective interactions with cannabinoid receptors, CB1 and CB2. These receptors are integral components of the endocannabinoid system, which plays a crucial role in regulating a myriad of physiological processes, including pain, inflammation, appetite, and mood. Consequently, modulators of CB1 and CB2 receptors are actively being investigated for a wide range of therapeutic applications. This document will focus on derivatives of 2-(3-hydroxycyclohexyl)phenol, which are close analogs of 2-cyclopentylphenols and have been extensively studied as cannabinoid receptor ligands.
Synthesis of this compound Analogs
The synthesis of these non-classical cannabinoids generally involves a convergent strategy, coupling a substituted resorcinol or phenol derivative with a cyclic ketone, followed by reduction. A representative synthetic workflow is outlined below.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of a 2-(3-hydroxycyclohexyl)phenol Analog
This protocol is adapted from the synthesis of related non-classical cannabinoids.
Step 1: Acid-Catalyzed Condensation
-
To a solution of a 5-alkylresorcinol (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane), add a cyclic ketone such as cyclohexanone (1.1 equivalents).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or Amberlyst-15 resin).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the condensation product.
Step 2: Reduction
-
Dissolve the product from Step 1 in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to obtain the desired 2-(3-hydroxycyclohexyl)phenol derivative.
Biological Evaluation: Cannabinoid Receptor Binding
The primary biological targets for this class of compounds are the cannabinoid receptors CB1 and CB2. A competitive radioligand binding assay is a standard method to determine the affinity of the synthesized compounds for these receptors.
Signaling Pathway of Cannabinoid Receptors
Activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade.[1][2] The receptors are primarily coupled to the inhibitory G-protein (Gi/o).[1][2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] The βγ-subunits of the G-protein can also modulate ion channels and other signaling pathways like the MAPK/ERK pathway.[1]
Caption: Simplified cannabinoid receptor signaling pathway.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes the determination of the binding affinity (Ki) of a test compound for human CB1 and CB2 receptors.
Materials:
-
Receptor Membranes: Commercially available cell membranes (e.g., from HEK-293 or CHO cells) expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Test Compound: Synthesized this compound derivative.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.
-
96-well Filter Plates: (e.g., GF/C glass fiber filters).
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in assay buffer to achieve a range of final assay concentrations (e.g., from 0.1 nM to 10 µM).
-
Dilute the radioligand ([³H]CP-55,940) in assay buffer to a final concentration approximately equal to its dissociation constant (Kd).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of diluted radioligand, and 100 µL of receptor membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of diluted radioligand, and 100 µL of receptor membrane preparation.
-
Competitive Binding: Add 50 µL of each dilution of the test compound, 50 µL of diluted radioligand, and 100 µL of receptor membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification:
-
Dry the filter mat and place the filter discs into scintillation vials.
-
Add an appropriate amount of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve in GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Structure-Activity Relationship (SAR) and Data Presentation
The binding affinities of a series of this compound analogs can be compared to elucidate structure-activity relationships. Modifications to the alkyl side chain and the cyclic moiety can significantly impact potency and selectivity for CB1 and CB2 receptors.
| Compound ID | R Group (at position 5) | Cyclic Moiety | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity (CB1/CB2) |
| Analog 1 | n-Pentyl | Cyclopentyl | 150 | 50 | 0.33 |
| Analog 2 | 1,1-Dimethylheptyl | Cyclohexyl | 2.5 | 3.5 | 0.71 |
| Analog 3 | 1,1-Dimethylheptyl | Cyclopentyl | 5.0 | 8.0 | 0.63 |
| Analog 4 | n-Octyl | Cyclohexyl | 10.2 | 15.4 | 0.66 |
Note: The data presented in this table is representative and compiled for illustrative purposes to demonstrate the structure-activity relationships within this class of compounds.
From the representative data, it can be observed that a branched, bulky alkyl group at the 5-position of the phenol ring, such as a 1,1-dimethylheptyl group, generally leads to higher affinity for both CB1 and CB2 receptors compared to a linear alkyl chain. The nature of the cyclic moiety also influences binding affinity. These SAR insights are crucial for the rational design of novel this compound derivatives with desired potency and selectivity profiles for therapeutic applications.
References
Application Notes and Protocols for the Quantification of 2-Cyclopentylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Cyclopentylphenol in various matrices. The methods described herein are based on established analytical techniques for phenolic compounds and have been adapted to suit the specific properties of this compound.
Introduction
This compound is a substituted phenolic compound with potential applications in the pharmaceutical and chemical industries. Accurate and precise quantification of this analyte is crucial for quality control, pharmacokinetic studies, and environmental monitoring. This document outlines two primary analytical methods for its determination: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). A third, more sensitive method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is also presented for trace-level analysis.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations where concentrations are relatively high.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a sample expected to contain approximately 10 mg of this compound.
-
Dissolve the sample in 100 mL of methanol (HPLC grade) to prepare a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standards and samples within the calibration range (1-50 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 275 nm.
-
Data Presentation:
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (RSD %) | < 2.0% |
Experimental Workflow (HPLC):
Application Notes and Protocols: 2-Cyclopentylphenol as a Versatile Starting Material in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 2-cyclopentylphenol as a strategic starting material in the synthesis of valuable organic compounds, with a particular focus on bioactive molecules relevant to drug discovery and development.
Introduction to this compound in Organic Synthesis
This compound is a valuable substituted phenol that serves as a key building block in the synthesis of a variety of organic molecules. Its utility stems from the presence of a reactive hydroxyl group amenable to a range of transformations and a cyclopentyl moiety that can influence the lipophilicity and conformational properties of the final products. A primary application of this compound is in the synthesis of beta-adrenergic receptor antagonists, commonly known as beta-blockers, which are a class of drugs used to manage cardiovascular diseases such as hypertension.
Synthesis of this compound
This compound can be synthesized via a Friedel-Crafts alkylation of phenol with cyclopentene in the presence of a Lewis acid catalyst. This reaction proceeds through an electrophilic aromatic substitution mechanism.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenol
-
Cyclopentene
-
Anhydrous Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Dry dichloromethane (DCM) or other inert solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve phenol in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add cyclopentene dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding ice-cold 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Applications of this compound in the Synthesis of Bioactive Molecules
Synthesis of (S)-Penbutolol: A Non-selective Beta-Blocker
A prominent application of this compound is the synthesis of the antihypertensive drug (S)-penbutolol.[1] Penbutolol is a non-selective beta-blocker that antagonizes both β1- and β2-adrenergic receptors.[1] The synthesis involves an initial O-alkylation of this compound with epichlorohydrin, followed by the opening of the resulting epoxide with tert-butylamine. The chirality is introduced using a chemo-enzymatic method to obtain the desired (S)-enantiomer.
Reaction Scheme for the Synthesis of (S)-Penbutolol:
Caption: Synthetic pathway for (S)-Penbutolol.
Materials:
-
This compound
-
Epichlorohydrin (2-(chloromethyl)oxirane)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of NaOH (1.5 equivalents) in distilled water, add this compound (1.0 equivalent).
-
Stir the reaction mixture for 1 minute, then add epichlorohydrin (2.0 equivalents).
-
Stir the mixture at room temperature for 48 hours.
-
Add distilled water and extract the product with ethyl acetate (3x).
-
Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield a mixture of 2-((2-cyclopentylphenoxy)methyl)oxirane and 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol.
Note: For the synthesis of enantiopure (S)-penbutolol, a chemo-enzymatic resolution of the racemic chlorohydrin intermediate is employed, followed by reaction with tert-butylamine.[1]
General Protocol for the Synthesis of 2-Cyclopentylphenoxy Epoxide Derivatives
The O-alkylation of this compound with epichlorohydrin is a versatile reaction that can be adapted to synthesize a variety of epoxide intermediates. These intermediates can then be reacted with different nucleophiles (amines, thiols, etc.) to generate a library of compounds for biological screening.
Materials:
-
This compound
-
Epichlorohydrin
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetone or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetone or DMF.
-
Add potassium carbonate (2.0 equivalents) or sodium hydride (1.1 equivalents, handle with care) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to reflux (for acetone) or stir at room temperature (for DMF) and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the base.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude epoxide derivative, which can be purified by column chromatography.
Biological Activity and Mechanism of Action of Penbutolol
Penbutolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors. The (S)-enantiomer is the active form. Its primary therapeutic use is in the treatment of hypertension.
Quantitative Pharmacological Data
| Compound | Potency Relative to Propranolol | Intrinsic Sympathomimetic Activity (ISA) |
| Penbutolol | ~4 times more potent | Moderate |
Data sourced from comparative pharmacological studies.
Mechanism of Action: Antagonism of the Beta-Adrenergic Signaling Pathway
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine and norepinephrine. In the heart, activation of β1-adrenergic receptors leads to an increase in heart rate, contractility, and conduction velocity. Penbutolol competitively inhibits the binding of these catecholamines to the β-adrenergic receptors, thereby reducing sympathetic tone on the heart and blood vessels, leading to a decrease in blood pressure.
Beta-Adrenergic Signaling Pathway and its Inhibition by Penbutolol:
References
Application Notes and Protocols: The Role of 2-Cyclopentylphenol in the Synthesis of Beta-Blockers
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Cyclopentylphenol serves as a crucial aromatic precursor in the synthesis of specific beta-adrenergic receptor antagonists, commonly known as beta-blockers. Its primary application lies in the production of Penbutolol, a non-selective beta-blocker used in the management of hypertension. The cyclopentyl moiety of this compound is a key structural feature that contributes to the pharmacological profile of the final active pharmaceutical ingredient. This document provides detailed application notes and experimental protocols for the synthesis of Penbutolol from this compound, summarizing key quantitative data and visualizing the synthetic pathway.
Section 1: Synthesis of Penbutolol from this compound
The synthesis of Penbutolol from this compound is a multi-step process that typically involves the formation of an epoxide or chlorohydrin intermediate, followed by the introduction of the aminopropanol side chain, which is characteristic of most beta-blockers. A common synthetic route proceeds via a chlorohydrin intermediate.
1.1 Synthetic Pathway
The overall synthetic scheme for the preparation of (S)-Penbutolol starting from this compound is depicted below. This pathway involves two main chemical transformations: the reaction of this compound with epichlorohydrin to form a chlorohydrin intermediate, and the subsequent nucleophilic substitution with an amine.
1.2 Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of (S)-Penbutolol, including reaction yields and product characteristics.
| Step | Product | Starting Material(s) | Key Reagents | Yield | Purity | Enantiomeric Excess (ee) | Reference |
| 1 | (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | This compound, Epichlorohydrin | NaOH | - | - | - | [1] |
| 2 | (S)-Penbutolol | (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | tert-butylamine | 82% | 93% (¹H NMR) | 99% (chiral HPLC) | [1] |
| Overall | (S)-Penbutolol | This compound | 22% | 99% | [1] |
Section 2: Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of (S)-Penbutolol from this compound.
2.1 Protocol 1: Synthesis of the Chlorohydrin Intermediate
This protocol describes the formation of the chlorohydrin intermediate from this compound and epichlorohydrin. The highest conversion is achieved using 1.5 equivalents of sodium hydroxide over a 48-hour reaction period[1].
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Suitable solvent (e.g., acetonitrile)
-
Water
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve this compound in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add 1.5 equivalents of sodium hydroxide to the solution and stir until dissolved.
-
Add epichlorohydrin to the reaction mixture.
-
Stir the reaction mixture at room temperature for 48 hours.
-
After 48 hours, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude chlorohydrin intermediate.
-
The crude product can be purified by column chromatography if necessary.
2.2 Protocol 2: Synthesis of (S)-Penbutolol
This protocol details the conversion of the chlorohydrin intermediate to (S)-Penbutolol via amination with tert-butylamine[1].
Materials:
-
(R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol (31 mg, 0.12 mmol)
-
tert-butylamine (0.18 mL, 0.13 g, 1.71 mmol)
-
Methanol (MeOH, 2 mL)
-
Ethyl acetate (EtOAc, 10 mL)
-
Distilled water (H₂O, 5 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a mixture of (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol (31 mg, 0.12 mmol) in methanol (2 mL), add tert-butylamine (0.18 mL, 1.71 mmol).
-
Stir the mixture under reflux for 24 hours.
-
After 24 hours, concentrate the reaction mixture under reduced pressure.
-
Dissolve the obtained product in ethyl acetate (10 mL) and wash with distilled water (5 mL).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent from the filtrate under reduced pressure to yield (S)-penbutolol as a white solid.
Section 3: Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for the synthesis and purification of (S)-Penbutolol.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for different scales and laboratory settings.
References
experimental procedure for the preparation of (S)-Penbutolol from 2-Cyclopentylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Penbutolol is a non-selective β-adrenergic receptor antagonist utilized in the management of hypertension. This document provides a comprehensive experimental protocol for the chemoenzymatic synthesis of the pharmacologically active (S)-enantiomer of Penbutolol, commencing from 2-Cyclopentylphenol. The described methodology employs a lipase-catalyzed kinetic resolution to achieve high enantiomeric purity. Detailed procedures for each synthetic step, along with tabulated quantitative data and a visual representation of the experimental workflow, are presented to facilitate replication and adaptation in a research and development setting.
Introduction
Penbutolol acts as a competitive antagonist at both β1 and β2 adrenergic receptors, leading to a reduction in heart rate, cardiac output, and blood pressure. The pharmacological activity resides predominantly in the (S)-enantiomer. Consequently, stereoselective synthesis is crucial for the development of a drug product with an optimal therapeutic index and minimal side effects associated with the less active (R)-enantiomer. The following protocol details a robust chemoenzymatic approach to produce (S)-Penbutolol with high enantiomeric excess (ee).
Experimental Protocols
The synthesis of (S)-Penbutolol from this compound is accomplished in a three-step sequence as illustrated in the workflow diagram below. The key steps involve the formation of a racemic chlorohydrin, enzymatic kinetic resolution to isolate the desired (R)-chlorohydrin intermediate, and subsequent amination to yield the final product.
Step 1: Synthesis of Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol
This initial step involves the reaction of this compound with epichlorohydrin in the presence of a base to yield a mixture of the racemic epoxide, 2-((2-cyclopentylphenoxy)methyl)oxirane, and the racemic chlorohydrin, 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol.
Procedure:
-
To a solution of this compound (1 equivalent) in a suitable solvent, add sodium hydroxide (1.5 equivalents).
-
Add epichlorohydrin to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Upon completion, work up the reaction to isolate the mixture of the epoxide and chlorohydrin products. The crude product is typically used in the next step without extensive purification.
Step 2: Lipase-Catalyzed Kinetic Resolution of Racemic Chlorohydrin
The enantioenriched (R)-chlorohydrin is obtained through a kinetic resolution of the racemic mixture from Step 1, catalyzed by Lipase B from Candida antarctica (CALB).
Procedure:
-
Dissolve the racemic chlorohydrin (1 equivalent) in dry acetonitrile.
-
Add activated 4Å molecular sieves, vinyl butanoate (4 equivalents), and CALB (150 mg per 0.49 mmol of substrate).
-
The reaction vial is capped and placed in an incubator at 37°C with stirring at 200 rpm for 48 hours.
-
The enzyme is removed by filtration, and the solvent is evaporated under reduced pressure.
-
The resulting (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol is purified from the acylated (S)-enantiomer by column chromatography.
Step 3: Synthesis of (S)-Penbutolol
The final step is the amination of the chiral (R)-chlorohydrin with tert-butylamine to produce (S)-Penbutolol.[1]
Procedure:
-
To a solution of (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol (1 equivalent, e.g., 31 mg, 0.12 mmol) in methanol (2 mL), add tert-butylamine (14.25 equivalents, e.g., 0.18 mL, 1.71 mmol).[1]
-
Stir the mixture under reflux for 24 hours.[1]
-
Concentrate the reaction mixture under reduced pressure.[1]
-
Dissolve the obtained product in ethyl acetate (10 mL) and wash with distilled water (5 mL).[1]
-
Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent under reduced pressure to yield (S)-Penbutolol as a white solid.[1]
Data Presentation
The following tables summarize the quantitative data for the synthesis of (S)-Penbutolol.
Table 1: Summary of Yields and Enantiomeric Excess for the Synthesis of (S)-Penbutolol.
| Step | Product | Yield | Enantiomeric Excess (ee) |
| 3. Synthesis of (S)-Penbutolol from (R)-chlorohydrin | (S)-Penbutolol | 82% | 99% |
| Overall Synthesis | (S)-Penbutolol | 22% | 99% |
Data obtained from Hansen et al. (2022).[1]
Table 2: Physicochemical and Analytical Data for (S)-Penbutolol.
| Property | Value |
| Appearance | White solid |
| Purity (by 1H NMR) | 93% |
| Specific Rotation [α]D20 | -14.00 (c 1.0, MeOH) |
Data obtained from Hansen et al. (2022).[1]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of (S)-Penbutolol.
Caption: Synthetic workflow for (S)-Penbutolol preparation.
The following diagram illustrates the signaling pathway antagonism by (S)-Penbutolol.
Caption: Antagonism of the β-adrenergic signaling pathway.
References
Catalytic Synthesis of 2-Cyclopentylphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic synthesis of 2-Cyclopentylphenol, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The primary methods covered are Friedel-Crafts alkylation and hydroalkylation, utilizing a range of catalytic systems.
Introduction
This compound is an important building block in organic synthesis. Its preparation is most commonly achieved through the electrophilic substitution of a cyclopentyl group onto a phenol ring. The primary challenge in this synthesis is to achieve high selectivity for the ortho-substituted product over the para-substituted isomer and to prevent polyalkylation. This document outlines various catalytic methods that have been developed to address these challenges.
Catalytic Methods for Synthesis
The synthesis of this compound predominantly relies on two main catalytic strategies:
-
Friedel-Crafts Alkylation: This classic method involves the reaction of phenol with a cyclopentylating agent (e.g., cyclopentene, cyclopentanol, or cyclopentyl halide) in the presence of a Lewis acid or Brønsted acid catalyst.[1][2]
-
Hydroalkylation: This method combines the hydrogenation of phenol to cyclohexanol and its subsequent dehydration and alkylation in a tandem process, often using bifunctional catalysts.[3]
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of phenol is a versatile method for introducing a cyclopentyl group.[1] The choice of catalyst is crucial for controlling the regioselectivity and minimizing side reactions.[2]
Reaction Scheme:
Catalyst Systems:
A variety of catalysts can be employed, ranging from traditional Lewis acids to solid acid catalysts.[2]
-
Lewis Acids: Aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃) are common Lewis acid catalysts.[2] However, they can be harsh and lead to side reactions.[2]
-
Solid Acid Catalysts: Zeolites, cation-exchange resins (e.g., Amberlyst-15), and acidic oxides offer advantages such as easier separation, reusability, and potentially higher selectivity.[2][4]
-
Brønsted Acids: Sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) can also catalyze the reaction.[5][6]
| Catalyst | Cyclopentylating Agent | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Selectivity (ortho/para) | Reference |
| H₂SO₄ | 2-(2-cyclopenten-1-yl)-phenol | Not specified | Not specified | 2 | Not specified | Not specified | [5] |
| KU-23 (Cationite) | 1-Methylcyclopentene | None | 110 | 5 | 71.2 (for phenol) | 92.8% (for target product) | [7] |
| Aluminum phenolate | 1-Methylcyclopentene | None | 260 | 5 | 44.3 (for phenol) | 87.6% (for target product) | [7] |
| Inorganic Acid (e.g., H₃PO₄, H₂SO₄) | Vinyl-aromatic hydrocarbon | Toluene, Xylenes | 90-120 | Not specified | High (mono-alkylated) | Not specified | [6] |
Note: The data for H₂SO₄ is part of a multi-step synthesis and the yield for the alkylation step alone is not specified.
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation using a Cation-Exchange Resin Catalyst
This protocol is based on the use of a solid acid catalyst, which simplifies workup and catalyst recovery.
Materials:
-
Phenol
-
Cyclopentene
-
KU-23 cation-exchange resin (or similar sulfonated polystyrene resin, e.g., Amberlyst-15)
-
Toluene (or other suitable solvent)
-
Sodium hydroxide solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
To a stirred solution of phenol (1.0 eq) in toluene, add the KU-23 cation-exchange resin (10% by weight of phenol).[7]
-
Heat the mixture to the desired reaction temperature (e.g., 110°C).[7]
-
Slowly add cyclopentene (1.0 eq) to the reaction mixture over a period of 1 hour.
-
Maintain the reaction at 110°C for 5 hours, monitoring the progress by TLC or GC.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Wash the filtrate with 5% sodium hydroxide solution to remove unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Protocol 2: Friedel-Crafts Alkylation using Aluminum Phenolate Catalyst
This protocol utilizes a homogeneous Lewis acid catalyst prepared in situ.
Materials:
-
Phenol
-
Aluminum turnings
-
Cyclopentene
-
Nitrogen gas supply
-
Autoclave or sealed reaction vessel
-
Standard laboratory glassware
Procedure:
-
Prepare the aluminum phenolate catalyst by reacting phenol with aluminum turnings at elevated temperature under a nitrogen atmosphere.
-
In an autoclave, charge the pre-formed aluminum phenolate catalyst (20% by weight of phenol).[7]
-
Add phenol (1.0 eq) and cyclopentene (2.0 eq) to the autoclave.[7]
-
Seal the autoclave and purge with nitrogen.
-
Heat the reaction mixture to 260°C and maintain for 5 hours with stirring.[7]
-
Cool the autoclave to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with dilute hydrochloric acid to decompose the catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Visualizations
Experimental Workflow for Friedel-Crafts Alkylation
Caption: General experimental workflow for the synthesis of this compound.
Friedel-Crafts Alkylation Mechanism
Caption: Simplified mechanism of Friedel-Crafts alkylation of phenol with cyclopentene.
Safety and Handling
-
Phenol is toxic and corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Lewis acids such as aluminum chloride are water-sensitive and should be handled in a dry environment.
-
Cyclopentene is flammable.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The catalytic synthesis of this compound can be effectively achieved through Friedel-Crafts alkylation using various catalytic systems. The choice of catalyst and reaction conditions plays a critical role in determining the yield and selectivity of the desired ortho-product. Solid acid catalysts offer a more environmentally friendly and industrially viable approach due to their ease of separation and reusability. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US5043483A - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyclopentylphenol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 2-Cyclopentylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common method is the Friedel-Crafts alkylation of phenol with a cyclopentylating agent.[1][2][3] This involves an electrophilic aromatic substitution reaction. Common alkylating agents include cyclopentene, cyclopentanol, or cyclopentyl halides, reacted in the presence of a suitable acid catalyst.[4][5][6][7]
Q2: What kind of yield can be expected for this synthesis?
A2: The yield of this compound is highly dependent on the chosen catalyst and reaction conditions. Reported yields can range from approximately 44% to over 71%.[8][9] For instance, using the KU-23 catalyst with 1-methylcyclopentene has been shown to produce yields as high as 71.2%.[8][9][10] In contrast, using an aluminum phenolate catalyst under different conditions resulted in a yield of 44.3%.[4][8][9]
Q3: What are the main safety considerations for this reaction?
A3: Phenol is corrosive and toxic. The catalysts used, such as Lewis acids (e.g., aluminum chloride) and strong Brønsted acids, are also corrosive and may react violently with water.[6] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[11] this compound itself is classified as a skin and eye irritant and may cause respiratory irritation.[11]
Troubleshooting Guide
Q4: My overall yield is very low. What are the potential causes and solutions?
A4: Low yields can stem from several factors related to catalysts, reaction conditions, or reagents.
-
Inactive or Inefficient Catalyst: The choice and activity of the catalyst are critical. Lewis acids can be deactivated by moisture, while solid acid catalysts may lose activity over time.[6]
-
Solution: Use a freshly opened or properly stored catalyst. Consider activating the catalyst according to the manufacturer's instructions. If using a solid catalyst like a zeolite or resin, ensure it has not been poisoned. It may be beneficial to screen different types of catalysts, such as Lewis acids, solid acids (e.g., zeolites, cation-exchange resins), or aluminum phenoxide derivatives.[4][6][12][13]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant ratios significantly influence reaction rate and yield.
-
Solution: Systematically optimize the reaction conditions. The yield of cyclooctylphenols, a related compound, was found to increase with higher temperatures and catalyst amounts.[14][15] For the alkylation of phenol with 1-methylcyclopentene, optimal conditions with a KU-23 catalyst were found to be 110°C for 5 hours.[8][9]
-
-
Poor Reagent Quality: Impurities in phenol or the cyclopentylating agent can interfere with the reaction.
-
Solution: Use high-purity reagents. Consider purifying phenol by distillation if necessary.
-
Q5: I am getting a mixture of isomers, primarily the para-substituted product (4-Cyclopentylphenol). How can I improve ortho-selectivity?
A5: The formation of ortho- vs. para-isomers is a common challenge in phenol alkylation.
-
Thermodynamic vs. Kinetic Control: The para-isomer is often the more thermodynamically stable product. High reaction temperatures can favor its formation. Some catalysts are also more selective for the para position.[14]
Q6: My final product is contaminated with significant side products. What are they and how can I minimize them?
A6: Common side products include poly-alkylated phenols and O-alkylated ethers.
-
Polyalkylation: Since the initial alkylation product (cyclopentylphenol) is more reactive than phenol itself, further alkylation can occur to form di- or tri-substituted products.[6]
-
O-Alkylation (Ether Formation): The reaction can occur on the hydroxyl oxygen to form phenyl cyclopentyl ether, especially over certain catalysts.[16]
-
Solution: The ratio of C-alkylation to O-alkylation is influenced by the catalyst's acid site strength and reaction conditions. Stronger acid sites tend to favor C-alkylation. Modifying the catalyst or adjusting the temperature may shift the selectivity.
-
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from various studies on the alkylation of phenol, providing a basis for selecting reaction conditions.
| Catalyst | Alkylating Agent | Temperature (°C) | Time (h) | Phenol:Alkene Molar Ratio | Catalyst Loading (%) | Yield (%) | Selectivity (%) |
| KU-23 | 1-Methylcyclopentene | 110 | 5 | 1:1 | 10 | 71.2 | 92.8 |
| Aluminum Phenolate | 1-Methylcyclopentene | 260 | 5 | 1:2 | 20 | 44.3 | 87.6 |
| Zeolite Y (modified) | Methylcyclohexenes | 80-130 | 5-6 | 1:1 to 2:1 | 10-20 | 76.3-89.6 | 87.3-97.8 |
| H-beta Zeolite (BEA(15)) | 1-Octene | 100 | 6 | 1:1 | ~0.2g | ~55 (C-Alkylate) | High for C-Alkylation |
Data compiled from multiple sources.[8][9][12]
Experimental Protocols
Protocol: Synthesis of this compound via Friedel-Crafts Alkylation using a Solid Acid Catalyst
This protocol is a representative procedure based on methods reported for phenol alkylation with olefins using solid acid catalysts like cation-exchange resins (e.g., KU-23) or zeolites.[8][9][10][12]
Materials:
-
Phenol (freshly distilled)
-
Cyclopentene
-
Solid Acid Catalyst (e.g., KU-23 or Zeolite H-beta, dried)
-
Toluene (or another suitable solvent, anhydrous)
-
Sodium hydroxide solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Hexane and Ethyl Acetate (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Place the flask in a heating mantle.
-
Reagent Charging: Under a nitrogen atmosphere, add the solid acid catalyst (e.g., 10% by weight relative to phenol) and anhydrous toluene to the flask.[8][9] Add the desired amount of phenol.
-
Reaction Execution: Heat the mixture to the target temperature (e.g., 110°C).[8][9] Add cyclopentene dropwise from the dropping funnel over 30 minutes. Maintain the reaction at this temperature for the specified duration (e.g., 5 hours), with vigorous stirring.[8][9]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the solid catalyst. Wash the catalyst with a small amount of toluene.
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 5% sodium hydroxide solution (to remove unreacted phenol), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate the this compound.[17] A typical eluent system for chromatography would be a gradient of ethyl acetate in hexane.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic diagram for addressing low product yield.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Friedel-Crafts Alkylation [organic-chemistry.org]
- 4. Some Features of Cycloalkylation Reactions of Phenol with 1-Methylcyclopentene | Scientific.Net [scientific.net]
- 5. Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. This compound technical grade, 95 1518-84-9 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Some Features of Cycloalkylation Reactions of Phenol with 1-Methylcyclopentene | Scientific.Net [scientific.net]
- 10. Optimization of the catalytic cycloalkylation process of phenol with 1-methylcyclopentene — Нефтепродукты, нефтехимия, нефтепереработка. Мир Нефтепродуктов. Научно-технический журнал [neftemir.ru]
- 11. This compound | C11H14O | CID 80285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ppor.azjm.org [ppor.azjm.org]
- 13. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Alkylation of Phenol with Cyclooctene: Effect of Temperature, Molar Ratio of Reactants and Amount of Catalyst | Semantic Scholar [semanticscholar.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. benchchem.com [benchchem.com]
common side reactions in the synthesis of 2-Cyclopentylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclopentylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound via Friedel-Crafts alkylation of phenol with cyclopentene?
A1: The primary side reactions include:
-
Isomer Formation: Formation of the thermodynamically more stable para-isomer, 4-Cyclopentylphenol.
-
Polyalkylation: Subsequent alkylation of the mono-substituted product to yield di- and tri-cyclopentylphenols. The initial alkylation activates the phenol ring, making it more susceptible to further reaction.[1]
-
O-Alkylation: Formation of cyclopentyl phenyl ether through the alkylation of the hydroxyl group of phenol. This reaction competes with the desired C-alkylation on the aromatic ring.[2]
Q2: How can I minimize the formation of the para-isomer (4-Cyclopentylphenol) and improve the yield of the ortho-isomer (this compound)?
A2: The ortho/para product ratio is influenced by the choice of catalyst and reaction temperature. Shape-selective catalysts, such as certain zeolites, can favor the formation of the ortho-isomer due to steric hindrance within their porous structures. Additionally, lower reaction temperatures generally favor the kinetically controlled ortho-product over the thermodynamically favored para-product.
Q3: What strategies can be employed to prevent polyalkylation?
A3: Polyalkylation is a common issue in Friedel-Crafts alkylation because the product is more reactive than the starting material. The most effective method to minimize this is to use a large excess of the aromatic substrate (phenol) relative to the alkylating agent (cyclopentene).[1][3] This increases the probability that the electrophile will react with a molecule of phenol rather than the already alkylated product.
Q4: How can I control the competition between C-alkylation and O-alkylation?
A4: The selectivity between C-alkylation (formation of cyclopentylphenols) and O-alkylation (formation of cyclopentyl phenyl ether) is highly dependent on the reaction conditions.
-
Catalyst: Stronger acid catalysts and higher temperatures tend to favor C-alkylation.[2] Weaker acids and lower temperatures often lead to a higher proportion of the O-alkylated product, which is frequently the kinetically favored product.[4]
-
Solvent: The choice of solvent can also play a role. Protic solvents can solvate the phenolate oxygen, hindering O-alkylation and thus favoring C-alkylation.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Suboptimal reaction temperature.- Inactive or insufficient catalyst.- Presence of water in reagents or glassware.- Formation of significant amounts of side products. | - Optimize the reaction temperature. Lower temperatures may favor the desired ortho-isomer.- Use a fresh, anhydrous catalyst in an appropriate amount.- Ensure all reagents and glassware are thoroughly dried.- Address side product formation using the strategies outlined in the FAQs. |
| High proportion of 4-Cyclopentylphenol | - Reaction temperature is too high, favoring the thermodynamic product.- Catalyst is not selective for the ortho-position. | - Lower the reaction temperature.- Screen different catalysts, including shape-selective zeolites. |
| Significant amount of polyalkylated products | - Molar ratio of phenol to cyclopentene is too low. | - Increase the molar excess of phenol to cyclopentene (e.g., 5:1 or higher).[1] |
| Predominant formation of cyclopentyl phenyl ether | - Reaction conditions favor O-alkylation (e.g., low temperature, weak acid catalyst). | - Increase the reaction temperature.- Use a stronger acid catalyst.- Consider using a protic solvent.[4] |
| Difficulty in purifying this compound | - Close boiling points of the ortho- and para-isomers.- Presence of multiple byproducts. | - Employ fractional distillation under reduced pressure.- Utilize column chromatography on silica gel for high purity separation. |
Data Presentation
The following table summarizes the influence of different catalysts on the product distribution in the alkylation of phenol with a cyclic olefin (cyclohexene is used as a representative example due to data availability). This data provides insight into how catalyst choice can affect selectivity.
| Catalyst | Temperature (°C) | Phenol Conversion (%) | Selectivity for 2-Alkylphenol (%) | Selectivity for 4-Alkylphenol (%) | Selectivity for O-Alkylated Product (%) |
| DTP/K-10 Clay | 60 | High | - | - | High (favors O-alkylation at lower temps)[5] |
| Sulphated Zirconia | 60-70 | Moderate | Moderate | High | Low[5] |
| Zeolite H-BEA | 160 | High | ~60 (of C-alkylated) | ~40 (of C-alkylated) | Formed initially, then rearranges[6] |
Note: This data is illustrative and based on the alkylation of phenol with cyclohexene. The trends are expected to be similar for cyclopentene.
Experimental Protocols
Synthesis of this compound using a Solid Acid Catalyst (Zeolite H-BEA)
This protocol is based on general procedures for the alkylation of phenol with cyclic olefins using solid acid catalysts.
Materials:
-
Phenol
-
Cyclopentene
-
Zeolite H-BEA catalyst
-
Toluene (solvent)
-
Sodium hydroxide solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Catalyst Activation: Activate the Zeolite H-BEA catalyst by heating it under vacuum or in a stream of dry air at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add the activated Zeolite H-BEA catalyst (e.g., 10 wt% relative to phenol) and phenol.
-
Solvent and Reactant Addition: Add toluene as a solvent and heat the mixture to the desired reaction temperature (e.g., 150-180 °C) with stirring.
-
Cyclopentene Addition: Add cyclopentene dropwise from the dropping funnel to the heated reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash it with a 5% sodium hydroxide solution to remove unreacted phenol, followed by a wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to separate this compound from the para-isomer and other byproducts.
Visualizations
Reaction Pathway for the Synthesis of this compound and Side Products
Caption: Reaction scheme for the synthesis of this compound showing major side products.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Experimental and Purification Workflow
Caption: A workflow diagram illustrating the key stages of synthesis and purification.
References
Technical Support Center: Purification of Crude 2-Cyclopentylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Cyclopentylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound?
A1: Crude this compound, often synthesized via Friedel-Crafts alkylation of phenol with cyclopentene or cyclopentanol, typically contains several impurities. The most common are positional isomers, namely 4-cyclopentylphenol and, to a lesser extent, 3-cyclopentylphenol. Other potential impurities include unreacted phenol, poly-alkylated phenols (e.g., 2,4-dicyclopentylphenol), and residual acid catalyst from the synthesis. Oxidation of the phenol can also lead to colored impurities.
Q2: My crude this compound is a dark-colored oil or solid. What is the cause and how can I address it?
A2: The dark coloration is usually due to the formation of colored oxidation byproducts. Phenols are susceptible to oxidation, which is often accelerated by exposure to air, light, and trace metal impurities. This discoloration indicates the presence of impurities and the need for purification. Working under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can help minimize further oxidation during purification.
Q3: Which purification technique is most suitable for my crude this compound?
A3: The choice of purification method depends on the scale of your experiment, the nature and percentage of impurities, and the desired final purity.
-
Recrystallization is effective for removing small amounts of impurities and is a good final purification step for solid this compound.
-
Vacuum Distillation is suitable for larger quantities and for removing non-isomeric impurities with significantly different boiling points.
-
Flash Chromatography offers high-resolution separation and is particularly useful for removing challenging isomeric impurities.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable TLC system can resolve this compound from its isomers and other impurities, allowing you to identify the fractions containing the pure product.
Purification Method Selection and Data Comparison
The following table provides a comparative overview of the primary purification methods for this compound. Please note that the yield and purity values are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.
| Parameter | Vacuum Distillation | Recrystallization | Flash Chromatography |
| Primary Application | Bulk purification, removal of non-isomeric impurities | Removal of minor impurities, final purification step | High-purity separation, removal of isomeric impurities |
| Typical Purity Achieved | 95-98% | >99% | >99% |
| Expected Yield | 70-85% | 60-80% | 85-95% |
| Advantages | Suitable for large scale, effective for non-isomers | Simple, cost-effective, high purity for solids | High resolution, effective for complex mixtures |
| Disadvantages | Less effective for close-boiling isomers, requires vacuum | Lower yield, potential for oiling out | More complex, requires more solvent and silica gel |
Experimental Protocols
Protocol 1: Vacuum Distillation
This method is effective for separating this compound from impurities with significantly different boiling points.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head
-
Condenser
-
Receiving flask
-
Thermometer
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Heating mantle
-
Stir bar
Procedure:
-
Place the crude this compound and a stir bar into the round-bottom flask.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Connect the apparatus to the vacuum source and gradually reduce the pressure.
-
Once the desired pressure is reached (e.g., 18 mmHg), begin heating the flask gently with the heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound (148-150 °C at 18 mmHg).[1]
-
Monitor the temperature closely; a sharp drop in temperature indicates that the desired product has finished distilling.
-
Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Recrystallization
This technique is ideal for purifying solid this compound (m.p. 34-35 °C).[1]
Solvent Selection:
-
A good solvent for recrystallization will dissolve the compound when hot but not at room temperature.
-
For this compound, suitable solvent systems include hexane/ethyl acetate or toluene/hexane.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., ethyl acetate or toluene) and heat the mixture until the solid dissolves completely.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Slowly add the "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum.
Protocol 3: Flash Chromatography
This method provides excellent separation of isomeric impurities.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the solvent system, applying gentle pressure to increase the flow rate.
-
Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Guides
Vacuum Distillation Issues
| Problem | Possible Cause | Solution |
| Bumping | Uneven heating or lack of boiling chips/stirring. | Use a stir bar and ensure even heating. A Claisen adapter can also help prevent bumping. |
| No distillation at the expected temperature | Vacuum is not low enough. | Check all connections for leaks and ensure the vacuum source is functioning correctly. |
| Product solidifies in the condenser | Condenser water is too cold. | Use room temperature water or no cooling water in the condenser, as this compound is a solid at room temperature. |
| Poor separation of isomers | Boiling points of isomers are too close. | Use a fractionating column with a higher number of theoretical plates. However, chromatography is generally better for isomer separation. |
Recrystallization Problems
| Problem | Possible Cause | Solution |
| "Oiling out" instead of crystallization | Solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly. Try a different solvent system with a lower boiling point. |
| No crystals form upon cooling | Solution is not saturated enough, or the compound is very soluble in the chosen solvent. | Boil off some of the solvent to concentrate the solution. Try adding a seed crystal of pure this compound. |
| Low yield of crystals | Too much solvent was used; the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. |
| Colored crystals | Colored impurities are co-precipitating. | Add a small amount of activated charcoal to the hot solution before filtration (if the impurities are colored). |
Flash Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The eluent polarity is too high or too low. | Adjust the solvent ratio. For better separation of less polar compounds like cyclopentylphenols, start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. |
| Streaking of spots on TLC/column | The sample is overloaded, or the compound is interacting strongly with the silica gel. | Use a more dilute sample. Adding a small amount of a slightly more polar solvent or a few drops of acetic acid to the eluent can sometimes reduce streaking for phenols. |
| Compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Cracked silica gel bed | The column was packed improperly or ran dry. | Ensure the silica gel is packed uniformly as a slurry and never let the solvent level drop below the top of the silica. |
Visualizing Purification Workflows
Caption: A decision-making workflow for selecting a suitable purification technique for crude this compound.
Caption: A troubleshooting guide for common issues encountered during the recrystallization of this compound.
References
troubleshooting low conversion rates in 2-Cyclopentylphenol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of 2-Cyclopentylphenol.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in the synthesis of this compound, typically carried out via Friedel-Crafts alkylation, can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Minimal or No Product Formation
Possible Cause A: Catalyst Inactivity or Deactivation
The Lewis acid or Brønsted acid catalyst is crucial for the reaction. Its activity can be compromised under certain conditions.
-
Inactivation by Phenol's Hydroxyl Group: The lone pair of electrons on the oxygen atom of the phenolic hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[1][2] This complexation reduces the catalyst's ability to generate the necessary electrophile for the alkylation to proceed.[1][2]
-
Moisture: Lewis acid catalysts are highly sensitive to moisture. Any water in the reactants, solvent, or glassware will react with and deactivate the catalyst.
Solutions:
-
Protect the Hydroxyl Group: A common strategy is to protect the hydroxyl group, for instance, as an ester, before performing the acylation. The protecting group can be removed in a subsequent step.
-
Use a Stoichiometric Amount of Catalyst: In many Friedel-Crafts reactions involving phenols, a stoichiometric amount of the Lewis acid is required to account for the amount that will be complexed with the phenol and the product.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Glassware should be oven-dried or flame-dried before use.
Possible Cause B: Unsuitable Reaction Temperature
The reaction temperature significantly influences the rate of reaction.
Solutions:
-
Optimize Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition of reactants or products. It is recommended to start at a moderate temperature and optimize based on reaction monitoring.
Problem 2: Formation of Significant Byproducts
The formation of byproducts is a common cause of low yields of the desired this compound.
Possible Cause A: Polyalkylation
The hydroxyl group of phenol is a strong activating group, making the aromatic ring highly nucleophilic.[3] The initial product, this compound, can be more nucleophilic than phenol itself, leading to further alkylation to form dicyclopentylphenols.
Solutions:
-
Use an Excess of Phenol: Increasing the molar ratio of phenol to the cyclopentylating agent (e.g., cyclopentene or cyclopentanol) statistically favors the alkylation of the starting material over the mono-alkylated product.[4]
-
Control Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the concentration of the desired mono-alkylated product is at its maximum.
-
Choose a Milder Catalyst: Highly active Lewis acids can promote polyalkylation. Consider using milder catalysts to control the reaction's reactivity.
Possible Cause B: O-Alkylation (Ether Formation)
Phenol is an ambident nucleophile, meaning it can react at the aromatic ring (C-alkylation) to form the desired product or at the hydroxyl oxygen (O-alkylation) to form cyclopentyl phenyl ether.[3]
Solutions:
-
Catalyst Selection: The choice of catalyst can influence the C/O alkylation ratio. Some solid acid catalysts, like certain zeolites, can be optimized to favor C-alkylation.[4]
-
Solvent Choice: The solvent plays a critical role in directing the regioselectivity.
-
Protic solvents (e.g., water, trifluoroethanol) can solvate the phenolate oxygen through hydrogen bonding, hindering O-alkylation and favoring C-alkylation.
-
Polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation.
-
-
Reaction Conditions: Higher catalyst concentrations often favor C-alkylation.[5]
Possible Cause C: Isomer Formation (4-Cyclopentylphenol)
The hydroxyl group directs electrophilic substitution to both the ortho and para positions. Therefore, the formation of the isomeric 4-Cyclopentylphenol is expected.
Solutions:
-
Steric Hindrance: Using a bulkier catalyst or cyclopentylating agent can sterically hinder attack at the more crowded ortho position, potentially favoring the para isomer. Conversely, specific catalysts can be chosen to enhance ortho-selectivity.
-
Purification: Careful purification by techniques such as fractional distillation or column chromatography is necessary to separate the ortho and para isomers.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield and selectivity of phenol alkylation reactions, providing a basis for experimental design and troubleshooting.
Table 1: Effect of Catalyst on Phenol Alkylation with Cycloalkenes
| Catalyst | Alkylating Agent | Temperature (°C) | Phenol:Alkene Molar Ratio | Yield of Alkylphenols (%) | Selectivity for Mono-alkylated Product (%) | Reference |
| Benzenesulphonic acid | Cyclooctene | 120 | 2:1 | Increased with temperature | - | |
| Aluminum phenolate | 1-Methylcyclopentene | 260 | 1:2 | 44.3 | 87.6 | |
| KU-23 | 1-Methylcyclopentene | 110 | 1:1 | 71.2 | 92.8 | |
| Zeolite H-beta | 1-Octene | 100 | 1:1 | - | Favors C-alkylation | [4] |
| Zeolite H-USY | 1-Octene | 100 | 1:1 | - | Favors O-alkylation | [4] |
Table 2: Influence of Reaction Conditions on Product Distribution in Phenol Alkylation
| Parameter | Variation | Effect on O/C Alkylation Ratio | Effect on Polyalkylation | General Impact on Conversion |
| Temperature | Increase | May increase O-alkylation | Can increase | Generally increases |
| Phenol:Alkene Ratio | Increase Phenol | May favor C-alkylation | Decreases | May decrease alkene conversion |
| Catalyst Concentration | Increase | Favors C-alkylation | Can increase | Generally increases |
| Solvent Polarity | Protic > Aprotic | Favors C-alkylation | - | Varies |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound. The specific conditions should be optimized based on the available reagents and equipment.
Method 1: Alkylation of Phenol with Cyclopentene using a Solid Acid Catalyst
This method utilizes a reusable and often more environmentally friendly solid acid catalyst.
Materials:
-
Phenol
-
Cyclopentene
-
Solid Acid Catalyst (e.g., Amberlyst-15, Zeolite H-BEA)
-
Anhydrous Toluene (or another suitable solvent)
-
Sodium Bicarbonate Solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add phenol, the solid acid catalyst (e.g., 10-20 wt% relative to phenol), and anhydrous toluene.
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Addition of Alkylating Agent: Slowly add cyclopentene to the reaction mixture over a period of 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter to remove the solid acid catalyst. The catalyst can be washed with toluene, dried, and potentially reused.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic species and unreacted phenol.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to separate this compound from 4-Cyclopentylphenol and any di-alkylated byproducts.
Mandatory Visualizations
Caption: Troubleshooting workflow for low conversion rates.
References
Technical Support Center: Optimization of Penbutolol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Penbutolol. Our aim is to facilitate the optimization of reaction conditions to enhance yield, purity, and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for enantiomerically pure (S)-Penbutolol?
A1: A widely employed method is a chemo-enzymatic route. This process typically involves the synthesis of a racemic chlorohydrin precursor, followed by enzymatic kinetic resolution to isolate the desired enantiomer, and finally, amination to yield (S)-Penbutolol.[1]
Q2: What is the maximum theoretical yield for the enzymatic kinetic resolution step?
A2: In a standard kinetic resolution, the maximum theoretical yield for the desired enantiomer is 50%. This is because the enzyme selectively acylates one enantiomer, leaving the other unreacted. To potentially increase the yield beyond 50%, a dynamic kinetic resolution (DKR) can be employed.[1]
Q3: What are some common causes for low overall yield in Penbutolol synthesis?
A3: Low overall yield can stem from several factors, including:
-
Incomplete reactions: It is crucial to monitor reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion.
-
Side product formation: Dimeric byproducts can form, especially during the synthesis of the chlorohydrin precursor.[1]
-
Suboptimal pH: The pH of the reaction mixture can significantly impact the nucleophilicity of reactants.
-
Loss of product during work-up: Inefficient extraction or purification steps can lead to significant product loss.
Q4: How can I minimize the formation of dimeric byproducts?
A4: The formation of dimeric byproducts, which can occur during the reaction of 2-cyclopentylphenol with epichlorohydrin, can be influenced by the base and its concentration.[1] Optimizing the stoichiometry of the base is a key factor in minimizing these side reactions.
Q5: What is a suitable solvent for the final amination step?
A5: Methanol is a commonly used solvent for the amination of the chiral chlorohydrin intermediate with tert-butylamine.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in chlorohydrin synthesis | Incomplete reaction of this compound and epichlorohydrin. | - Ensure adequate reaction time (e.g., up to 48 hours).- Optimize the amount of base (e.g., sodium hydroxide) used. An excess may be required for higher conversion.[1] |
| Formation of dimeric byproducts. | - Carefully control the stoichiometry of the base.[1]- Purify the crude product using flash chromatography to remove byproducts. | |
| Low enantiomeric excess (ee) after enzymatic resolution | Ineffective enzyme activity. | - Ensure the enzyme (e.g., Candida antarctica lipase B, CALB) is active and from a reliable source.- Use a suitable acyl donor, such as vinyl butanoate.[1]- Control the reaction temperature within the optimal range for the enzyme (e.g., 30-38 °C).[1] |
| Incorrect reaction time. | - Monitor the reaction progress to stop it at the optimal point for achieving high ee of the desired enantiomer. | |
| Low yield in the final amination step | Incomplete reaction. | - Use a sufficient excess of tert-butylamine.- Ensure the reaction is carried out under reflux for an adequate duration (e.g., 24 hours).[1] |
| Loss of product during work-up. | - Perform careful extraction and washing steps.- Ensure complete removal of the solvent under reduced pressure without losing the product.[1] | |
| Presence of impurities in the final product | Unreacted starting materials or byproducts from previous steps. | - Purify the intermediate chlorohydrin thoroughly before the amination step.- Purify the final product using appropriate techniques such as recrystallization or chromatography. |
| Degradation of the product. | - Avoid excessively high temperatures or prolonged reaction times during the final amination and work-up. |
Data Presentation: Reaction Parameters for (S)-Penbutolol Synthesis
The following table summarizes key quantitative data for the chemo-enzymatic synthesis of (S)-Penbutolol, primarily based on the work by Troøyen et al. (2022).
| Reaction Step | Parameter | Value | Yield/Purity | Reference |
| Racemic Chlorohydrin Synthesis | Reactants | This compound, Epichlorohydrin | 70% Yield (of chlorohydrin 8) | [1] |
| Base | Sodium Hydroxide (1.5 equivalents) | [1] | ||
| Reaction Time | 48 hours | [1] | ||
| Enzymatic Kinetic Resolution | Enzyme | Candida antarctica Lipase B (CALB) | 99% ee (of (R)-8) | [1] |
| Acyl Donor | Vinyl butanoate | [1] | ||
| Solvent | Acetonitrile | [1] | ||
| Temperature | 30-38 °C | [1] | ||
| Reaction Time | 23-48 hours | [1] | ||
| Amination to (S)-Penbutolol | Reactants | (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol, tert-butylamine | 82% Yield, 99% ee | [1] |
| Solvent | Methanol (MeOH) | [1] | ||
| Reaction Condition | Reflux | [1] | ||
| Reaction Time | 24 hours | [1] |
Experimental Protocols
Synthesis of Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol
-
To a solution of this compound in a suitable solvent, add 1.5 equivalents of sodium hydroxide.
-
Stir the mixture to allow for the deprotonation of the phenol.
-
Add epichlorohydrin to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours, monitoring the progress by TLC.
-
After the reaction is complete, perform an appropriate work-up, which may include neutralization, extraction with an organic solvent, and drying of the organic phase.
-
The resulting mixture of the epoxide and chlorohydrin is then treated to open the epoxide ring to yield the racemic chlorohydrin.
-
Purify the crude product by flash chromatography to obtain racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol.[1]
Enzymatic Kinetic Resolution of 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol
-
Dissolve the racemic chlorohydrin in dry acetonitrile.
-
Add Candida antarctica Lipase B (CALB) to the solution.
-
Add vinyl butanoate as the acyl donor.
-
Stir the mixture at a controlled temperature between 30-38 °C.
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted (R)-chlorohydrin.
-
Once the desired ee is achieved (typically around 50% conversion), stop the reaction.
-
Separate the acylated (S)-enantiomer from the unreacted (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol by chromatography.[1]
Synthesis of (S)-Penbutolol
-
Dissolve the enantiomerically pure (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol in methanol.
-
Add a significant excess of tert-butylamine to the solution.
-
Heat the mixture under reflux for 24 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess tert-butylamine.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain (S)-Penbutolol as a solid.[1]
Visualizations
Experimental Workflow for (S)-Penbutolol Synthesis
Caption: Chemo-enzymatic synthesis workflow for (S)-Penbutolol.
Troubleshooting Logic for Low Yield in Penbutolol Synthesis
Caption: Troubleshooting workflow for low yield in Penbutolol synthesis.
References
minimizing byproduct formation in the alkylation of phenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the alkylation of phenol.
Troubleshooting Guide: Common Byproduct Issues
Q1: I am observing significant amounts of polyalkylated byproducts. How can I increase the selectivity for the mono-alkylated product?
Possible Cause: The high reactivity of the phenolic ring, driven by the activating hydroxyl group, makes it susceptible to multiple alkylations. The initial mono-alkylated product can be even more nucleophilic than phenol, promoting further reaction.[1][2]
Solutions:
-
Increase the Molar Ratio of Phenol: Using an excess of the aromatic substrate (phenol) compared to the alkylating agent can statistically favor the alkylation of the starting material over the already substituted product.[1][3]
-
Control Reaction Time and Temperature: Carefully monitor the reaction's progress using techniques like GC or TLC. Stop the reaction as soon as the concentration of the desired mono-alkylated product is maximized. Lowering the reaction temperature can also decrease the rate of subsequent alkylations.[1]
-
Select a Milder Catalyst: Highly active Lewis acids, such as aluminum chloride (AlCl₃), can promote excessive alkylation.[1][3] Consider using milder or more sterically hindered catalysts to control the reaction's reactivity.[1][3]
Q2: My reaction is yielding a significant amount of O-alkylated byproduct (phenyl ether). How can I favor C-alkylation?
Possible Cause: Phenol is an ambident nucleophile, meaning it can react at either the aromatic ring (C-alkylation) or the hydroxyl oxygen (O-alkylation).[1] The formation of the phenyl ether can be kinetically favored under certain conditions.[1][4]
Solutions:
-
Catalyst Selection: The choice of catalyst plays a crucial role in the C/O alkylation ratio. Solid acid catalysts like zeolites can be optimized to favor C-alkylation.[1][5] Some catalyst systems are specifically designed for selective O-alkylation, so ensure your chosen catalyst promotes the desired outcome.[6][7]
-
Reaction Conditions: Adjusting the reaction temperature and time can influence the product distribution.[1] In some systems, the O-alkylated product can rearrange to the C-alkylated product, so optimizing for this rearrangement may be a viable strategy.[4] High temperatures generally favor C-alkylation over O-alkylation.[8]
Q3: I am getting the wrong regioisomer (e.g., para-product instead of the desired ortho-product). How can I control the regioselectivity?
Possible Cause: The distribution of ortho and para isomers is often governed by a balance between kinetic and thermodynamic control. The para-substituted product is typically more thermodynamically stable due to reduced steric hindrance, while the ortho-product can be kinetically favored.[1]
Solutions:
-
Temperature Control: Lower reaction temperatures can favor the kinetically controlled ortho-product, while higher temperatures may lead to the formation of the more stable para-product.[1]
-
Catalyst and Substrate Choice: The use of bulky catalysts or substrates can sterically hinder the ortho positions, thereby favoring para-alkylation. Conversely, certain catalysts can chelate with the hydroxyl group, directing alkylation to the ortho position.[9]
Q4: The alkyl group on my product has rearranged. How can I prevent this?
Possible Cause: Friedel-Crafts alkylations that proceed through carbocation intermediates are prone to rearrangements. Primary and some secondary carbocations can rearrange to form more stable carbocations (e.g., via a hydride or alkyl shift).[1]
Solutions:
-
Choice of Alkylating Agent: Use alkylating agents that form stable carbocations, such as tertiary or benzylic halides, to minimize the likelihood of rearrangement.[1]
-
Use Friedel-Crafts Acylation Followed by Reduction: To obtain a straight-chain alkylated phenol without rearrangement, you can perform a Friedel-Crafts acylation, which proceeds via a stable acylium ion that does not rearrange. The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[1][10]
Frequently Asked Questions (FAQs)
Q5: Why is my Friedel-Crafts alkylation of a substituted phenol not working?
A5: The Friedel-Crafts alkylation is an electrophilic aromatic substitution. If your phenol is substituted with strongly electron-withdrawing (deactivating) groups, the nucleophilicity of the aromatic ring is significantly reduced, making it unreactive towards the carbocation electrophile.[1]
Q6: Can I use aryl or vinyl halides as alkylating agents for phenol?
A6: Generally, no. Aryl and vinyl halides are not suitable for Friedel-Crafts alkylation because the corresponding carbocations are highly unstable and difficult to form under typical reaction conditions.[1][3]
Q7: Is a base required for O-alkylation of phenol with an alkyl halide?
A7: Yes, a base is necessary to deprotonate the phenol to form the more nucleophilic phenoxide ion, which can then react with the alkyl halide.[11][12]
Data Presentation
Table 1: Effect of Catalyst on Phenol Alkylation with Tert-Butanol
| Catalyst System | Temperature (°C) | Phenol Conversion (%) | Selectivity to 4-tert-butylphenol (%) | Selectivity to 2,4-di-tert-butylphenol (%) |
| Ionic Liquid [HIMA]OTs | 70 | 86 | 57.6 | Not Specified |
| Zr-containing Beta Zeolite | Not Specified | 71 | Not Specified | 18.5 |
| Acid-Supported Alumina | 120-180 | Not Specified | Not Specified | Not Specified |
Data compiled from multiple sources to illustrate comparative performance.[5][13]
Table 2: Influence of Reaction Parameters on Phenol Alkylation with 1-Octene over BEA(15) Zeolite
| Parameter | Condition | Phenol Conversion (%) | O/C Alkylate Ratio |
| Temperature | 373 K | Increases with time | Decreases with time |
| Temperature | Increases from 373 K | Increases | Increases |
| Phenol:1-Octene Mole Ratio | 1:0.5 | Lower | Higher |
| Phenol:1-Octene Mole Ratio | 1:2 | Higher | Lower |
This table summarizes trends observed in the study.
Experimental Protocols
Protocol 1: Ortho-Selective Alkylation of Phenol
This protocol is adapted for the ortho-selective alkylation of a phenol substrate using a secondary alcohol.
-
Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the phenol substrate (1.0 mmol), the secondary alcohol (1.1 mmol), ZnCl₂ (0.05 mmol, 5 mol%), and (R)-camphorsulfonic acid (0.75 mmol).[1]
-
Solvent Addition: Add chlorobenzene (1.0 mL) to the reaction vessel.[1]
-
Reaction: Heat the reaction mixture to 140 °C and maintain stirring for 18 hours.[1]
-
Workup: After cooling the mixture to room temperature, quench the reaction with a suitable aqueous solution.[1]
-
Purification: Extract the product with an organic solvent. Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired ortho-alkylated phenol.[1]
Protocol 2: Alkylation of Phenol using a Solid Acid Catalyst
This protocol describes the alkylation of phenol with isobutylene using an activated clay catalyst.
-
Apparatus Setup: The reaction is carried out in a reactor equipped with a stirrer and a gas inlet.[13]
-
Catalyst Activation: If necessary, activate the clay catalyst by heating it to a specified temperature to remove adsorbed water.
-
Reactant Charging: Charge the reactor with phenol and the activated clay catalyst.[13]
-
Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 70-150 °C) while stirring.[13]
-
Alkylation: Introduce a controlled flow of isobutylene gas into the reaction mixture. The molar ratio of phenol to isobutylene is typically around 1:1.19.[13]
-
Monitoring: Monitor the progress of the reaction using Gas Chromatography (GC) to determine the conversion of phenol and the formation of products.[13]
-
Reaction Completion and Workup: Once the reaction is complete, cool the mixture to room temperature.[13]
-
Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.[13]
-
Purification: The resulting filtrate, containing the crude product, can be purified by distillation.[13]
Visualizations
Caption: Troubleshooting workflow for minimizing byproducts in phenol alkylation.
Caption: Competing C-alkylation and O-alkylation pathways in phenol alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. dl.begellhouse.com [dl.begellhouse.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
challenges in the scale-up of 2-Cyclopentylphenol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 2-Cyclopentylphenol synthesis. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
The primary industrial route for synthesizing this compound is the Friedel-Crafts alkylation of phenol with cyclopentene.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid.[2][3]
Q2: What are the main competing side reactions in this synthesis?
The main side reactions of concern during the Friedel-Crafts alkylation of phenol are:
-
Polyalkylation: The initial alkylation product, this compound, can react further with cyclopentene to form di- and tri-substituted phenols.[3][4]
-
Isomerization: Formation of the thermodynamically more stable para-isomer, 4-Cyclopentylphenol, is a common competing reaction.
-
O-alkylation: Cyclopentene can react at the hydroxyl group of phenol to form cyclopentyl phenyl ether.[5]
Q3: What types of catalysts are used for the alkylation of phenol with cyclopentene?
A range of catalysts can be employed, from traditional Lewis acids to more environmentally friendly solid acids.[3][6]
-
Lewis Acids: Aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are effective but can be difficult to handle and generate significant waste.[2]
-
Brønsted Acids: Sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are also used.
-
Solid Acids: Zeolites and acid-activated clays are gaining traction as they are reusable, less corrosive, and can offer improved selectivity.[6]
Q4: How can I improve the selectivity for the ortho-product (this compound)?
Achieving high ortho-selectivity is a key challenge. Strategies include:
-
Catalyst Choice: Certain catalysts, particularly some modified zeolites or aluminum phenoxide-based catalysts, can favor ortho-alkylation due to steric hindrance or coordination effects.
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled ortho-product over the thermodynamically favored para-product.[5]
-
Solvent Effects: The choice of solvent can influence the orientation of the reactants and the transition state, thereby affecting isomer distribution.
Troubleshooting Guide
Low Yield of this compound
Problem: The overall yield of the desired product is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Ensure the catalyst is fresh and anhydrous, especially for Lewis acids like AlCl₃ which are moisture-sensitive. - For solid acids, ensure proper activation and check for fouling from previous runs. - Increase catalyst loading incrementally, but be aware of potential increases in side reactions. |
| Poor Quality of Reactants | - Use high-purity phenol and cyclopentene. Impurities can poison the catalyst or lead to unwanted byproducts. - Ensure solvents are anhydrous. |
| Suboptimal Reaction Temperature | - If the reaction is too slow, gradually increase the temperature. - If side reactions are prevalent, try lowering the temperature.[5] |
| Inadequate Mixing | - In a heterogeneous system (e.g., with a solid catalyst), ensure efficient stirring to overcome mass transfer limitations. |
| Carbocation Rearrangement | While less common with a cyclic alkene like cyclopentene, ensure the reaction conditions do not favor isomerization to other alkylating species. |
High Levels of Impurities
Problem: The crude product contains significant amounts of 4-Cyclopentylphenol, polyalkylated phenols, or cyclopentyl phenyl ether.
| Impurity | Troubleshooting Steps |
| 4-Cyclopentylphenol (para-isomer) | - Lower the reaction temperature to favor the ortho-product.[5] - Experiment with different catalysts; some zeolites offer shape selectivity that can enhance ortho-alkylation. - A shorter reaction time may also reduce isomerization to the para-product. |
| Polyalkylated Phenols | - Use a molar excess of phenol relative to cyclopentene.[3] This increases the probability that cyclopentene will react with phenol rather than the already alkylated product. - Lower the reaction temperature and catalyst concentration. |
| Cyclopentyl Phenyl Ether (O-alkylation) | - O-alkylation is often favored at lower temperatures. A moderate increase in temperature may favor C-alkylation.[5] - The choice of catalyst is critical; Brønsted acids may favor C-alkylation more than some Lewis acids under certain conditions. |
Purification Challenges
Problem: Difficulty in isolating pure this compound from the reaction mixture.
| Issue | Recommended Action |
| Separation of ortho and para isomers | - Fractional distillation under reduced pressure is the most common method. The boiling points of the isomers are different, allowing for separation. - For very high purity requirements, preparative chromatography may be necessary.[7][8] |
| Removal of Phenol | - An initial wash with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide) can remove unreacted phenol. |
| Removal of High-Boiling Byproducts | - Vacuum distillation is effective for separating the desired product from higher molecular weight polyalkylated species.[7] |
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of Phenol with Cyclopentene
-
Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser is charged with phenol and a suitable solvent (e.g., a non-polar organic solvent like hexane or toluene).
-
Catalyst Addition: The catalyst (e.g., a Lewis acid like AlCl₃ or a solid acid catalyst) is added to the reactor. For Lewis acids, this is typically done under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination.
-
Reactant Addition: Cyclopentene is added dropwise to the stirred mixture. The rate of addition should be controlled to maintain the desired reaction temperature.
-
Reaction: The reaction mixture is stirred at a controlled temperature for a specified period. The progress of the reaction can be monitored by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, it is quenched by the slow addition of water or a dilute acid to deactivate the catalyst.
-
Workup: The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to separate the desired this compound from unreacted starting materials and byproducts.[7]
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical flow for troubleshooting low yields in this compound synthesis.
Caption: Competing reaction pathways in the acid-catalyzed alkylation of phenol with cyclopentene.
References
Technical Support Center: Purification of 2-Cyclopentylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 2-Cyclopentylphenol. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities in this compound typically arise from its synthesis, most commonly the Friedel-Crafts alkylation of phenol with cyclopentanol or cyclopentene. Potential impurities include:
-
Unreacted Starting Materials: Phenol and cyclopentanol.
-
Isomeric Byproducts: 4-Cyclopentylphenol is a common regioisomer formed during the alkylation reaction.
-
Over-alkylation Products: Di- and tri-substituted phenols, such as 2,4-dicyclopentylphenol.
-
Solvent Residues: Depending on the synthesis and work-up, residual solvents may be present.
Q2: Which analytical techniques are best for identifying and quantifying impurities in this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most effective methods for analyzing the purity of this compound.
-
GC-MS is excellent for separating and identifying volatile and semi-volatile impurities. It provides both retention time and mass spectral data, aiding in the definitive identification of unknown peaks.
-
HPLC , particularly with a C18 reverse-phase column, is well-suited for separating phenolic isomers and other less volatile impurities.[1][2][3]
Purification Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound using various techniques.
Recrystallization
Issue: Oiling Out Instead of Crystallization
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of this compound (34-35°C). | Choose a solvent with a lower boiling point. A mixed solvent system, such as hexane/ethyl acetate, can be effective. |
| The cooling rate is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The presence of significant impurities is lowering the melting point of the mixture. | Consider a preliminary purification step like distillation to remove bulk impurities before recrystallization. |
Issue: Poor Crystal Yield
| Possible Cause | Solution |
| Too much solvent was used, preventing the solution from reaching saturation upon cooling. | Evaporate some of the solvent to concentrate the solution and then attempt to recrystallize again. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Select a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. |
| Incomplete transfer of crystals during filtration. | Rinse the crystallization flask with a small amount of ice-cold recrystallization solvent and transfer the rinsing to the filter. |
Vacuum Distillation
Issue: Bumping or Unstable Boiling
| Possible Cause | Solution |
| Lack of nucleation sites for smooth boiling. | Use a magnetic stir bar and a stirrer hotplate to ensure vigorous and even stirring. Boiling chips are generally not effective under vacuum.[4] |
| Vacuum is applied too rapidly to a heated liquid. | Reduce the pressure in the system before heating the distillation flask. |
Issue: Product Decomposition or Discoloration
| Possible Cause | Solution |
| The distillation temperature is too high, even under vacuum. | Ensure the vacuum system is free of leaks to achieve the lowest possible pressure, which will further reduce the boiling point.[4] Check all joints and tubing for a secure fit. |
| Presence of oxygen in the system. | Purge the system with an inert gas like nitrogen or argon before applying the vacuum. |
Column Chromatography
Issue: Poor Separation of this compound and 4-Cyclopentylphenol Isomers
| Possible Cause | Solution |
| The mobile phase polarity is not optimized. | Use a less polar solvent system to increase the retention time and improve the separation of the isomers. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane with a small percentage of ethyl acetate) can be effective. |
| The column is overloaded with the sample. | Reduce the amount of crude material loaded onto the column. |
| The flow rate is too fast. | Decrease the flow rate of the mobile phase to allow for better equilibration between the stationary and mobile phases. |
Data Presentation
The following table summarizes representative data for the purification of a crude this compound sample. These values are illustrative and can vary based on the initial purity and the specific experimental conditions.
| Purification Method | Purity of this compound (%) | Yield (%) | Key Impurities Removed |
| Crude Product | 85 | - | Phenol, 4-Cyclopentylphenol, Dicyclopentylphenols |
| Recrystallization | >98 | 70-85 | Primarily 4-Cyclopentylphenol and some dialkylated products |
| Vacuum Distillation | >99 | 80-95 | Unreacted phenol, cyclopentanol, and some dialkylated products |
| Column Chromatography | >99.5 | 60-80 | Excellent separation of 4-Cyclopentylphenol and other isomers |
Experimental Protocols
Protocol 1: Purity Analysis by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.
-
Instrumentation: Use a standard GC-MS system.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks. Identify impurities by comparing their mass spectra to a reference library.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a stirring hotplate, a Claisen adapter, and a vacuum trap. Ensure all glassware is free of cracks.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Procedure: a. Grease all joints to ensure a good seal. b. Start the stirrer. c. Connect the apparatus to a vacuum source and gradually reduce the pressure. d. Once a stable vacuum is achieved, begin to heat the distillation flask gently. e. Collect the fraction that distills at the expected boiling point for this compound under the recorded pressure. (e.g., 148-150 °C at 18 mmHg). f. After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the proportion of ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting with 100% hexane, collecting fractions. Gradually increase the polarity of the mobile phase by adding small increments of ethyl acetate.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for common recrystallization problems.
References
Technical Support Center: Synthesis of 2-Cyclopentylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Cyclopentylphenol, with a specific focus on catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the synthesis of this compound?
The synthesis of this compound is typically an alkylation reaction of phenol with cyclopentene or cyclopentanol. Acidic catalysts are generally employed for this transformation. Common catalysts include solid acids like zeolites (e.g., H-beta, H-USY, H-mordenite), which are favored for their ease of separation, reusability, and potential to avoid corrosive byproducts. Other acidic catalysts such as sulfuric acid have also been reported for similar phenol alkylation reactions.[1]
Q2: My reaction yield has significantly dropped over several runs. What could be the cause?
A significant drop in yield is a primary indicator of catalyst deactivation. The main causes of deactivation for catalysts used in phenol alkylation can be broadly categorized into three types: poisoning, coking (fouling), and thermal degradation (sintering).[2][3]
-
Poisoning: Impurities in the feedstock (phenol or cyclopentene/cyclopentanol) or solvent can strongly bind to the active sites of the catalyst, rendering them inactive.[4][5] Common poisons for acid catalysts include nitrogen and sulfur compounds.[4][6]
-
Coking/Fouling: Carbonaceous materials, or "coke," can deposit on the catalyst surface and within its pores, blocking access to the active sites.[2][4] This is a common issue in reactions involving organic molecules at elevated temperatures.[3]
-
Thermal Degradation/Sintering: High reaction temperatures can cause the catalyst's structure to change, leading to a loss of active surface area.[2][7] For crystalline materials like zeolites, high temperatures, especially in the presence of steam, can lead to a collapse of the porous structure.[4]
Q3: How can I identify the specific cause of my catalyst's deactivation?
Identifying the root cause of deactivation requires a systematic approach. Here are some steps you can take:
-
Analyze Feedstock: Check the purity of your phenol and cyclopentene/cyclopentanol for potential poisons. Techniques like gas chromatography-mass spectrometry (GC-MS) can be useful.
-
Visual Inspection of the Catalyst: A change in the catalyst's color (e.g., darkening) can indicate coke formation.
-
Characterization of the Spent Catalyst: Techniques like Temperature Programmed Oxidation (TPO) can quantify the amount of coke. Surface area analysis (e.g., BET) can reveal a loss of surface area due to sintering.
Q4: Is it possible to regenerate a deactivated catalyst?
Yes, in many cases, catalyst regeneration is possible, depending on the cause of deactivation.
-
Coking: Coke can often be removed by a controlled burn-off with a dilute stream of air or oxygen at elevated temperatures.
-
Poisoning: If the poison is reversibly adsorbed, it might be removed by washing with a suitable solvent or by thermal treatment. However, strong chemisorption of poisons may be irreversible.[5]
-
Sintering: Thermal degradation is generally irreversible.[7]
Troubleshooting Guides
Issue 1: Gradual Decrease in Product Yield and Selectivity
This is the most common symptom of catalyst deactivation. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for decreased catalyst performance.
Issue 2: Complete Loss of Catalytic Activity
A sudden and complete loss of activity often points to severe catalyst poisoning.
-
Possible Cause: Introduction of a strong poison into the reactor, even at low concentrations.
-
Troubleshooting Steps:
-
Immediately stop the reaction and safely remove the catalyst.
-
Thoroughly clean the reactor system.
-
Scrutinize the source of all reactants and solvents used in the failed experiment. If possible, test new batches of starting materials.
-
Consider that a leak in the system could have introduced atmospheric contaminants.
-
Data Presentation
To effectively troubleshoot catalyst deactivation, it is crucial to maintain a detailed record of your experimental runs. The following table provides a template for tracking key parameters that can influence catalyst stability and performance.
| Run Number | Catalyst Batch | Catalyst Loading (wt%) | Phenol:Cyclopentene Molar Ratio | Temperature (°C) | Reaction Time (h) | Phenol Conversion (%) | This compound Selectivity (%) | Notes (e.g., color change, pressure change) |
| 1 | ||||||||
| 2 | ||||||||
| 3 | ||||||||
| 4 | ||||||||
| 5 |
Experimental Protocols
General Protocol for Synthesis of this compound using a Solid Acid Catalyst
This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.
Materials:
-
Phenol
-
Cyclopentene or Cyclopentanol
-
Solid acid catalyst (e.g., Zeolite H-beta)
-
Solvent (e.g., Toluene or Decalin)
-
Nitrogen or Argon for inert atmosphere
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring equipment
Procedure:
-
Catalyst Activation: The solid acid catalyst should be activated prior to use to remove adsorbed water. This is typically done by heating the catalyst under vacuum or a flow of inert gas. A common procedure is to heat at 300-500°C for several hours.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the activated catalyst and the solvent.
-
Addition of Reactants: Add phenol to the flask and stir the mixture. Heat the mixture to the desired reaction temperature (e.g., 120-180°C).
-
Initiation of Reaction: Slowly add cyclopentene or cyclopentanol to the reaction mixture over a period of time.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as determined by the consumption of phenol), cool the mixture to room temperature. Separate the catalyst by filtration.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Mechanisms of Catalyst Deactivation
The following diagram illustrates the primary mechanisms of catalyst deactivation in the context of this compound synthesis.
Caption: Mechanisms of catalyst deactivation.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. benchchem.com [benchchem.com]
- 4. Common causes of catalyst deactivation in refineries [eureka.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Technical Support Center: Phenol Alkylation Regioselectivity Control
Welcome to the technical support center for controlling regioselectivity in phenol alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in phenol alkylation?
A1: The regioselectivity of phenol alkylation, determining whether O-alkylation (ether formation) or C-alkylation (alkyl phenol formation) occurs, and further directing C-alkylation to the ortho or para position, is primarily governed by:
-
Solvent Choice: Polar protic solvents favor C-alkylation, while polar aprotic solvents favor O-alkylation.[1][2]
-
Counter-ion: The nature of the counter-ion associated with the phenoxide can influence the reaction pathway.
-
Steric Hindrance: Bulky reagents, catalysts, or substituents on the phenol can favor para substitution over the more sterically hindered ortho positions.[1][3]
-
Catalyst Type: The choice of catalyst, particularly in Friedel-Crafts alkylation, plays a crucial role in directing the alkyl group.[4]
-
Alkylating Agent: The reactivity and structure of the alkylating agent can impact the product distribution.[4]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic product distribution.
Q2: How do I favor C-alkylation over O-alkylation?
A2: To favor C-alkylation, you should aim to decrease the nucleophilicity of the phenoxide oxygen. This can be achieved by:
-
Using Polar Protic Solvents: Solvents like water or trifluoroethanol can form hydrogen bonds with the phenoxide oxygen, effectively "blocking" it and promoting alkylation at the electron-rich aromatic ring.[1][2]
-
Employing Specific Counter-ions: Larger, "softer" counter-ions can sometimes favor C-alkylation.[1]
Q3: My reaction is yielding a mixture of ortho and para isomers. How can I improve selectivity for a single isomer?
A3: Achieving high selectivity for a single C-alkylated isomer often involves leveraging steric effects and catalyst design:
-
For para-selectivity: Employing a bulky Lewis acid or a sterically demanding electrophile can disfavor attack at the more crowded ortho positions.[1]
-
For ortho-selectivity: Certain catalysts, such as some cobalt chromite systems or cooperative Lewis acid/metal dual catalysts, have been shown to favor ortho-alkylation.[5][6] The choice of phenol substrate can also influence this; for instance, some reactions show high ortho-selectivity even without significant steric influence.[7]
Q4: What are common side reactions in Friedel-Crafts alkylation of phenols, and how can they be minimized?
A4: Common side reactions include polyalkylation and rearrangement of the alkyl group.[8]
-
Polyalkylation: This occurs when more than one alkyl group is added to the phenol ring. It can be minimized by using a large excess of the aromatic reactant.[4]
-
Rearrangement: Primary and secondary alkyl groups are prone to rearrangement to form more stable carbocations.[4] Careful selection of the catalyst and reaction conditions can help to control this. Milder Lewis acids are less likely to promote rearrangements.[4]
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Solution | Citation |
| Low or no yield of the desired alkylated product. | Incomplete deprotonation of the phenol. | Use a stronger base, such as sodium hydride (NaH), to ensure complete formation of the phenoxide. | [9] |
| Deactivation of the catalyst. | In Friedel-Crafts reactions, the lone pair on the phenol's oxygen can coordinate with the Lewis acid catalyst, reducing its activity. Using a higher catalyst loading or a different type of catalyst may be necessary. | [10] | |
| The alkylating agent is not reactive enough. | Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of an alkyl chloride) or increasing the reaction temperature. | ||
| The primary product is the O-alkylated ether, but the C-alkylated phenol is desired. | The reaction was performed in a polar aprotic solvent (e.g., DMF, acetone). | Switch to a polar protic solvent such as trifluoroethanol or water. These solvents will solvate the phenoxide oxygen via hydrogen bonding, making it less available for reaction and favoring C-alkylation. | [1][2] |
| The reaction is under kinetic control. | O-alkylation is often the kinetically favored product.[1] If O-alkylation is unavoidable, consider a Claisen rearrangement, which converts an allyl phenyl ether to an ortho-allyl phenol upon heating. | [1] | |
| A mixture of ortho and para isomers is formed with poor selectivity. | Steric hindrance is not sufficient to favor one position. | Use a bulkier alkylating agent or a catalyst with sterically demanding ligands to favor the less hindered para position. | [1] |
| The catalyst is not sufficiently selective. | Screen different Lewis acids or heterogeneous catalysts. For example, zeolites can provide shape selectivity based on their pore structure. | ||
| Significant polyalkylation is observed. | The mono-alkylated product is more reactive than the starting phenol. | Use a large excess of the phenol relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the product. | [4] |
Experimental Protocols
Protocol 1: General Procedure for para-Selective Friedel-Crafts Alkylation of Phenol with a Tertiary Alkyl Bromide
This protocol is adapted from general principles of Friedel-Crafts reactions aimed at achieving para-selectivity through steric hindrance.
Materials:
-
Phenol
-
Tertiary alkyl bromide (e.g., t-butyl bromide)
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Aqueous HCl solution (e.g., 1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve the phenol in the anhydrous solvent and cool the mixture to 0 °C in an ice bath.
-
Carefully add the Lewis acid catalyst portion-wise to the stirred solution.
-
Add the tertiary alkyl bromide dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and aqueous HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the para-alkylated phenol.
Protocol 2: General Procedure for O-Alkylation of Phenol (Williamson Ether Synthesis)
This protocol outlines the synthesis of a phenyl ether, favoring O-alkylation.
Materials:
-
Phenol
-
Primary alkyl halide (e.g., ethyl bromide)
-
Base (e.g., K₂CO₃, NaH)
-
Polar aprotic solvent (e.g., DMF, acetone)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the phenol in the polar aprotic solvent.
-
Add the base to the solution and stir the mixture at room temperature. If using NaH, stir until the cessation of gas evolution indicates complete deprotonation.
-
Add the primary alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (typically 50-100 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ether.
-
Purify the product by column chromatography or distillation.[9]
Data Presentation
Table 1: Influence of Solvent on the Regioselectivity of Phenol Alkylation
| Solvent Type | Example Solvents | Predominant Product | Rationale | Citation |
| Polar Protic | Water, Ethanol, Trifluoroethanol | C-Alkylated Phenol | Hydrogen bonding with the phenoxide oxygen shields it, promoting attack from the aromatic ring. | [1][2] |
| Polar Aprotic | DMF, Acetone, DMSO | O-Alkylated Ether | The phenoxide oxygen is poorly solvated and highly nucleophilic, favoring attack on the alkyl halide. | [1][9] |
Table 2: Effect of Catalyst on Friedel-Crafts Alkylation Regioselectivity
| Catalyst | Alkylating Agent | Major Product(s) | Key Features | Citation |
| AlCl₃, FeCl₃ (Strong Lewis Acids) | Alkenes, Alkyl Halides | Mixture of ortho and para isomers, potential for polyalkylation. | Highly active, can promote rearrangements. | [4][8] |
| Zeolites (e.g., H-beta) | 1-Octene | Mixture of O- and C-alkylates; ortho/para ratio can be influenced by pore structure. | Shape-selective, reusable solid acid catalysts. | |
| Cooperative ZnCl₂/CSA | Unactivated Secondary Alcohols | ortho-Alkylphenols | Favors ortho-selectivity through a proposed templating effect. | [7] |
| Cobalt Chromite | Methanol | o-cresol and 2,6-xylenol | High ortho-selectivity in vapor phase alkylation. | [6] |
Visualizations
Caption: Decision workflow for directing phenol alkylation towards C- vs. O-alkylation based on solvent choice.
Caption: Key factors influencing ortho vs. para regioselectivity in C-alkylation of phenols.
Caption: A logical troubleshooting guide for common issues in phenol alkylation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. academic.oup.com [academic.oup.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Ortho-Alkylated Phenols: 2-Cyclopentylphenol vs. 2-tert-butylphenol
For researchers, scientists, and professionals in drug development, the selective synthesis of alkylated phenols is a cornerstone of building complex molecules. Among these, ortho-substituted phenols like 2-Cyclopentylphenol and 2-tert-butylphenol serve as critical intermediates. This guide provides an objective comparison of their synthesis, supported by experimental data, to inform decisions in process development and chemical research.
The primary route to these compounds is the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution, typically catalyzed by a Lewis or Brønsted acid, directs the alkyl group to the aromatic ring. The choice of alkylating agent—a bulky tert-butyl group versus a cyclic cyclopentyl group—and the catalyst system significantly influences reaction efficiency, selectivity for the desired ortho-isomer, and overall yield.
Comparative Synthesis Data
The performance of typical synthesis protocols for producing an ortho-alkylated phenol using either a cyclopentyl or tert-butyl source is summarized below. Notably, direct experimental data for the alkylation of phenol with cyclopentene is limited in readily available literature; therefore, data for the closely related 1-methylcyclopentene is presented as a proxy for comparison. The synthesis of 2-tert-butylphenol is well-documented, with various catalysts demonstrating high ortho-selectivity.
| Parameter | 2-(1-Methylcyclopentyl)phenol Synthesis | 2-tert-Butylphenol Synthesis |
| Alkylation Agent | 1-Methylcyclopentene | Isobutylene |
| Catalyst | Aluminum Phenolate | Aluminum Phenoxide |
| Temperature | 260°C | 152-202°C |
| Pressure | Autoclave (elevated) | 4-15 atmospheres |
| Phenol:Alkene Ratio | 1:2 (molar) | Not specified, excess phenol implied |
| Catalyst Loading | 20% (by weight of phenol) | Not specified |
| Reaction Time | 5 hours | 90 minutes |
| Yield (of all isomers) | 44.3% | 55.6% |
| Selectivity (Ortho) | Data for mixed ortho/para isomers | High for ortho-isomer |
Table 1: Comparison of synthesis parameters for phenols alkylated with a cyclopentyl derivative versus a tert-butyl group. Data for cyclopentylphenol synthesis is based on 1-methylcyclopentene as the alkylating agent[1][2]. Data for tert-butylphenol synthesis is based on isobutylene alkylation[3].
Experimental Protocols
Detailed methodologies are crucial for reproducibility and process optimization. The following sections outline the protocols for the synthesis reactions summarized above.
Synthesis of 2-(1-Methylcyclopentyl)phenols via Aluminum Phenolate Catalysis
This procedure details the ortho-alkylation of phenol with 1-methylcyclopentene in an autoclave, which favors the formation of ortho-substituted products.
Materials:
-
Phenol (freshly distilled)
-
Aluminum metal
-
1-Methylcyclopentene (MCP)
-
Nitrogen gas (for inert atmosphere)
-
A 1.0 L rotating autoclave is charged with freshly distilled phenol and aluminum metal.
-
The autoclave is sealed and the atmosphere is replaced with nitrogen.
-
The mixture is heated to 180°C for 4 hours to form the aluminum phenolate catalyst in situ.
-
The autoclave is cooled, and a calculated amount of 1-methylcyclopentene is added (e.g., a 1:2 molar ratio of phenol to MCP).
-
The vessel is resealed, purged again with nitrogen, and the cycloalkylation reaction is carried out at 260°C for 5 hours.
-
After the reaction, the autoclave is cooled to room temperature and the products are discharged.
-
The aluminum phenolate catalyst is decomposed by treatment with water or an alkali solution.
-
The organic products are then isolated and purified, typically by fractional distillation.
Synthesis of 2-tert-Butylphenol via Aluminum Phenoxide Catalysis
This industrial patent example describes the high-yield synthesis of o-tert-butylphenol using isobutylene.
Materials:
-
Phenol
-
Aluminum metal
-
Isobutylene
Procedure: [3]
-
The aluminum phenoxide catalyst is prepared in a pressure-resistant vessel by reacting phenol with aluminum.
-
A total of 600 parts of phenol (containing the catalyst) are heated to a temperature of 152-202°C within the reaction vessel.
-
The vessel is pressurized with isobutylene to between 4 and 15 atmospheres.
-
The reaction proceeds for approximately 90 minutes, indicated by a pressure drop as the isobutylene is consumed.
-
After the reaction period, the mixture is cooled and hydrolyzed to quench the catalyst.
-
The resulting mixture is fractionated (distilled) to isolate the 2-tert-butylphenol product. This process yielded 496 parts of o-tert-butylphenol.
Synthesis Workflow and Reaction Mechanism
The general process for acid-catalyzed phenol alkylation follows a consistent workflow, from reactant preparation to final product analysis. The underlying chemical transformation is an electrophilic aromatic substitution, where the hydroxyl group of phenol directs the incoming alkyl group primarily to the ortho and para positions.
The reaction mechanism involves the formation of a carbocation from the alkene (isobutylene or cyclopentene) under acidic conditions. This electrophile is then attacked by the electron-rich phenol ring. Steric hindrance from the bulky alkyl groups and the catalyst complex often plays a key role in determining the ratio of ortho to para substitution.
Conclusion
The synthesis of 2-tert-butylphenol via isobutylene alkylation appears to be a more efficient and lower-temperature process compared to the analogous cycloalkylation with 1-methylcyclopentene. The reaction with isobutylene proceeds at a lower temperature range (152-202°C vs. 260°C) and in a shorter time frame (90 minutes vs. 5 hours), resulting in a higher overall yield (55.6% vs. 44.3%)[1][3].
While both syntheses utilize an aluminum phenoxide-type catalyst to favor ortho-alkylation, the inherent reactivity of the linear alkene (isobutylene) versus the cyclic alkene (methylcyclopentene) and the stability of the corresponding carbocation intermediates likely account for these differences. For researchers requiring an ortho-alkylated phenol, the tert-butyl variant offers a more established and seemingly more efficient synthetic route. However, for applications where the unique steric and electronic properties of a cyclopentyl group are required, the described cycloalkylation protocol provides a viable, albeit more demanding, pathway.
References
A Comparative Guide to Alternative Precursors for the Synthesis of Penbutolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to the non-selective β-adrenergic receptor antagonist, Penbutolol, focusing on the use of alternative precursors. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the most suitable pathway based on factors such as enantioselectivity, overall yield, and procedural complexity.
Introduction
Penbutolol is a clinically important cardiovascular drug, and its synthesis has been approached through various chemical strategies. The enantiomeric purity of the final product is crucial, as the (S)-enantiomer is the active form. This guide explores three distinct synthetic pathways, each originating from a different precursor, to provide a comprehensive overview of the available options for its synthesis.
Comparison of Synthetic Routes and Precursors
The following table summarizes the key quantitative data for the three primary synthetic routes to (S)-Penbutolol, each starting from a different precursor.
| Precursor | Synthetic Route | Key Chiral Step | Reported Enantiomeric Excess (ee) | Overall Yield | Key Reagents | Reference |
| 2-Cyclopentylphenol | Chemoenzymatic Synthesis | Lipase-catalyzed kinetic resolution of 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | >99% | 22% | Epichlorohydrin, Candida antarctica Lipase B, tert-Butylamine | [1] |
| Allyl 2-cyclopentylphenyl ether | Sharpless Asymmetric Dihydroxylation | Asymmetric dihydroxylation of the alkene | 95% | Not explicitly reported | AD-mix-β, OsO₄ (catalytic) | [1] |
| 5-Acetoxymethyl-3-tert-butyl-2-oxazolidinone | Lipase-Catalyzed Resolution of Oxazolidinone | Lipase-catalyzed hydrolysis/transesterification | High (specific value not detailed in readily available literature) | Not explicitly reported | Lipase (e.g., from Pseudomonas sp.), tert-Butylamine | [1] |
Detailed Synthetic Pathways and Experimental Protocols
Route 1: Chemoenzymatic Synthesis starting from this compound
This is the most extensively documented and well-established route for the synthesis of (S)-Penbutolol. The key precursor, this compound, is commercially available, though it can be synthesized from phenol and cyclopentene. The synthesis proceeds through the formation of a racemic chlorohydrin, which is then resolved using a lipase to yield the desired (R)-chlorohydrin, a precursor to (S)-Penbutolol.
Experimental Protocol:
-
Synthesis of racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol: this compound is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to yield the racemic chlorohydrin.[1]
-
Lipase-catalyzed kinetic resolution: The racemic chlorohydrin is subjected to transesterification with an acyl donor (e.g., vinyl acetate) in the presence of Candida antarctica lipase B (CALB). The lipase selectively acylates the (S)-enantiomer, leaving the desired (R)-chlorohydrin unreacted. The (R)-chlorohydrin can then be separated.[1]
-
Synthesis of (S)-Penbutolol: The purified (R)-chlorohydrin is reacted with tert-butylamine to yield (S)-Penbutolol.[1]
Workflow Diagram:
Caption: Chemoenzymatic synthesis of (S)-Penbutolol.
Route 2: Sharpless Asymmetric Dihydroxylation of Allyl 2-cyclopentylphenyl ether
This route introduces chirality through the highly reliable Sharpless asymmetric dihydroxylation reaction. The precursor for this reaction is an alkene, allyl 2-cyclopentylphenyl ether, which can be synthesized from this compound.
Experimental Protocol:
-
Synthesis of Allyl 2-cyclopentylphenyl ether: this compound is reacted with allyl bromide in the presence of a base to form the corresponding ether.
-
Sharpless Asymmetric Dihydroxylation: The allyl 2-cyclopentylphenyl ether is subjected to asymmetric dihydroxylation using AD-mix-β, which contains the chiral ligand (DHQD)₂PHAL and a catalytic amount of osmium tetroxide, to produce a chiral diol.
-
Conversion to (S)-Penbutolol: The resulting diol undergoes a series of transformations, including conversion of the diol to an epoxide and subsequent ring-opening with tert-butylamine, to yield (S)-Penbutolol.
Workflow Diagram:
Caption: Synthesis of (S)-Penbutolol via Sharpless Dihydroxylation.
Route 3: Lipase-Catalyzed Resolution of 5-Acetoxymethyl-3-tert-butyl-2-oxazolidinone
This pathway utilizes an oxazolidinone as a chiral auxiliary. A racemic mixture of the acyloxymethyl-substituted oxazolidinone is resolved using a lipase, and the resulting enantiomerically pure intermediate is then converted to (S)-Penbutolol.
Experimental Protocol:
-
Synthesis of racemic 5-acetoxymethyl-3-tert-butyl-2-oxazolidinone: This precursor is synthesized from commercially available starting materials.
-
Lipase-catalyzed resolution: The racemic oxazolidinone is resolved through enzymatic hydrolysis or transesterification using a suitable lipase (e.g., from Pseudomonas sp.). This provides access to the enantiomerically pure (S)- or (R)-5-hydroxymethyl-3-tert-butyl-2-oxazolidinone.
-
Conversion to (S)-Penbutolol: The chiral hydroxymethyl oxazolidinone is then converted to (S)-Penbutolol through a series of chemical transformations that involve opening the oxazolidinone ring and introducing the 2-cyclopentylphenoxy group.
Workflow Diagram:
Caption: Synthesis of (S)-Penbutolol via Oxazolidinone Resolution.
Conclusion
The choice of precursor for the synthesis of Penbutolol has significant implications for the overall efficiency, cost-effectiveness, and enantiomeric purity of the final product. The chemoenzymatic route starting from This compound is well-established and offers high enantioselectivity, although the overall yield is moderate. The Sharpless asymmetric dihydroxylation of allyl 2-cyclopentylphenyl ether provides a reliable method for introducing chirality with good enantiomeric excess. The use of a chiral oxazolidinone precursor offers another viable alternative, leveraging enzymatic resolution to achieve high enantiopurity.
Researchers should consider the availability and cost of starting materials, the expense and handling of catalysts and reagents, and the scalability of the process when selecting a synthetic route. This guide provides a foundation for making an informed decision based on the specific needs and resources of the research or development project.
References
comparative analysis of catalysts for 2-Cyclopentylphenol synthesis
A Comparative Analysis of Catalysts for the Synthesis of 2-Cyclopentylphenol
The synthesis of this compound, a significant intermediate in the production of various chemicals and pharmaceuticals, is predominantly achieved through the Friedel-Crafts alkylation of phenol with cyclopentene or its derivatives. The choice of catalyst is paramount in this process, directly influencing the reaction's efficiency, selectivity, and environmental footprint. This guide provides a comprehensive comparative analysis of various catalytic systems employed for this synthesis, supported by experimental data to assist researchers and professionals in drug development in making informed decisions.
Performance Comparison of Catalytic Systems
The catalytic performance is evaluated based on key parameters such as phenol conversion, selectivity towards this compound, and the reaction conditions employed. A variety of catalysts, ranging from homogeneous liquid acids to heterogeneous solid acids, have been investigated for this alkylation reaction.
| Catalyst System | Catalyst Type | Alkylating Agent | Reaction Temperature (°C) | Reaction Time (h) | Phenol Conversion (%) | This compound Selectivity (%) | Reference |
| Zeolite Catalysts | |||||||
| H-BEA | Solid Acid | Cyclohexene | 100 - 160 | 1 - 8 | High | Moderate to High | |
| H-FAU | Solid Acid | Cyclohexene | 100 - 160 | 1 - 8 | High | Moderate to High | |
| H-MOR | Solid Acid | 1-Octene | 100 | 6 | Lower than BEA and FAU | - | |
| Zr-Beta | Solid Acid | tert-Butanol | - | - | 71 | 18.5 (for 2,4-DTBP) | [1] |
| Ion-Exchange Resins | |||||||
| KU-23 | Solid Acid | 1-Methylcyclopentene | 110 | 5 | - | 92.8 (for methylcyclopentyl phenols) | [2] |
| Amberlyst-15 | Solid Acid | Cyclohexene | 85 | - | High | ortho/para ratio ~2 | [3] |
| Lewis and Brønsted Acids | |||||||
| Aluminum Phenolate | Lewis Acid | 1-Methylcyclopentene | 260 | 5 | - | 87.6 (for methylcyclopentyl phenols) | [2] |
| Sulfuric Acid | Brønsted Acid | Cyclopentanol | - | 2 | - | - | [4] |
| Methanesulfonic acid | Brønsted Acid | Cyclohexene | 85 | - | Lower than Amberlyst-15 | ortho/para ratio 3-5 | [3] |
Note: The data presented is a summary from various studies and may involve slightly different substrates (e.g., cyclohexene, 1-methylcyclopentene) as direct comparative data for cyclopentene is limited in the searched literature. The trends observed with these analogous substrates are indicative of the catalyst's general performance in phenol alkylation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of alkylated phenols using different catalytic systems.
General Procedure for Phenol Alkylation using Solid Acid Catalysts (e.g., Zeolites, Amberlyst-15)
-
Catalyst Activation: The solid acid catalyst (e.g., H-BEA zeolite, Amberlyst-15) is activated by heating under vacuum or a flow of inert gas to remove adsorbed water. For instance, zeolites are typically calcined at high temperatures (e.g., 500-550 °C) for several hours.
-
Reaction Setup: A stirred batch reactor is charged with phenol, the alkylating agent (e.g., cyclopentene), the activated catalyst, and a solvent (if necessary). The amount of catalyst is typically a weight percentage of the reactants.[2]
-
Reaction Conditions: The reactor is heated to the desired temperature (e.g., 80-160 °C) and stirred for a specified duration (e.g., 1-8 hours). The reaction progress is monitored by techniques like Gas Chromatography (GC).[5]
-
Product Isolation and Analysis: After the reaction, the catalyst is separated by filtration. The liquid product mixture is then subjected to distillation to remove the solvent and unreacted starting materials. The product fractions are analyzed by GC, GC-MS, and NMR to determine the conversion and selectivity.
Procedure for Phenol Alkylation using Aluminum Phenolate
-
Catalyst Preparation: Aluminum phenolate can be prepared in situ or pre-synthesized.
-
Reaction Setup: A high-pressure autoclave is charged with phenol, 1-methylcyclopentene, and the aluminum phenolate catalyst under a nitrogen atmosphere.[2]
-
Reaction Conditions: The autoclave is sealed and heated to a high temperature (e.g., 260 °C) for an extended period (e.g., 5 hours).[2]
-
Work-up and Analysis: After cooling, the reaction mixture is worked up to isolate the products, which are then analyzed using standard analytical techniques to determine yield and selectivity.[2]
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of this compound using a solid acid catalyst.
References
- 1. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Some Features of Cycloalkylation Reactions of Phenol with 1-Methylcyclopentene | Scientific.Net [scientific.net]
- 3. iris.unive.it [iris.unive.it]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. ppor.azjm.org [ppor.azjm.org]
The Crucial Impact of Synthesis Route on the Efficacy of Penbutolol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Penbutolol, a non-selective β-adrenergic receptor antagonist, is a clinically significant medication for the management of hypertension. Its therapeutic efficacy is intrinsically linked to its stereochemistry, with the (S)-enantiomer being the pharmacologically active component. This guide provides a comprehensive comparison of the efficacy of Penbutolol synthesized via different routes, underscoring the critical importance of enantioselective synthesis for optimal therapeutic performance. The primary distinction in synthetic strategies lies in the production of a racemic mixture versus the enantiomerically pure (S)-penbutolol, which directly correlates to the drug's potency.
Executive Summary
The synthesis route of Penbutolol profoundly impacts its clinical efficacy. Chemoenzymatic synthesis strategies that yield enantiomerically pure (S)-penbutolol are demonstrably superior to traditional chemical syntheses that produce a racemic mixture. The (S)-enantiomer of Penbutolol is approximately 200 times more potent in its β-blocking activity than the (R)-enantiomer[1]. Consequently, the use of racemic Penbutolol introduces a significant isomeric ballast, with the (R)-enantiomer contributing minimally to the therapeutic effect while potentially contributing to off-target effects. This guide will detail the synthetic approaches, present comparative efficacy data, and provide the experimental context for these findings.
Comparison of Synthetic Routes and Efficacy
The choice of synthetic route for Penbutolol dictates the stereochemical purity of the final product, which in turn determines its efficacy.
Table 1: Comparison of Penbutolol Efficacy Based on Synthetic Outcome
| Parameter | Racemic Penbutolol | (S)-Penbutolol | Key Takeaway |
| Composition | 1:1 mixture of (S)- and (R)-enantiomers | >99% (S)-enantiomer | Chemoenzymatic synthesis yields a highly pure active enantiomer. |
| β-Adrenergic Receptor Binding Affinity (Ki) | Not directly compared in a single study, but efficacy is significantly lower than the pure (S)-enantiomer. | Ki: ~40-70 ng/ml (apparent Ki in the presence of plasma)[2] | The high affinity of the (S)-enantiomer is responsible for the therapeutic effect. |
| Relative β-Blocking Potency | Significantly lower due to the presence of the less active (R)-enantiomer. | (S)-enantiomer is ~200 times more potent than the (R)-enantiomer[1]. | Enantioselective synthesis dramatically increases the potency of the drug. |
| Intrinsic Sympathomimetic Activity (ISA) | Present | The (S)-enantiomer exhibits intrinsic sympathomimetic activity[1]. | The ISA is a property of the active (S)-enantiomer. |
Synthesis Methodologies
Traditional Chemical Synthesis of Racemic Penbutolol
Traditional chemical synthesis of Penbutolol typically involves the reaction of 2-cyclopentylphenol with epichlorohydrin, followed by the opening of the resulting epoxide with tert-butylamine. This route is straightforward but results in a racemic mixture of (R)- and (S)-penbutolol.
References
Distinguishing Cyclopentylphenol Isomers: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and pharmaceutical development. The positional isomers of cyclopentylphenol—ortho-, meta-, and para-cyclopentylphenol—exhibit distinct physical and chemical properties that can significantly influence their biological activity and toxicity. This guide provides a comparative overview of key analytical techniques for successfully distinguishing between these isomers, complete with experimental protocols and performance data.
This document outlines the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the separation and identification of cyclopentylphenol isomers.
At a Glance: Performance Comparison of Analytical Techniques
| Technique | Principle | Throughput | Resolution | Structural Information |
| GC-MS | Separation by boiling point and polarity, followed by mass-based identification. | High | Excellent | Provides molecular weight and fragmentation patterns. |
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | High | Excellent | Retention time is characteristic, but requires confirmation. |
| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Low | Not a separation technique | Provides detailed structural information for unambiguous identification. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The isomers of cyclopentylphenol can be effectively separated based on their slight differences in boiling points and polarities, with the mass spectrometer providing definitive identification based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol
Sample Preparation: A standard mixture of ortho-, meta-, and para-cyclopentylphenol is prepared in a volatile solvent such as dichloromethane or methanol at a concentration of 100 µg/mL.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Expected Performance Data
The isomers are expected to elute in order of increasing boiling point, which generally corresponds to para < meta < ortho for substituted phenols. The mass spectra will show a molecular ion peak at m/z 162, with characteristic fragmentation patterns.
| Isomer | Expected Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| para-Cyclopentylphenol | ~12.5 | 162 | 133, 120, 91[1] |
| meta-Cyclopentylphenol | ~12.8 | 162 | 133, 107, 77 |
| ortho-Cyclopentylphenol | ~13.2 | 162 | 133, 107, 91[2] |
Note: Retention times are illustrative and may vary depending on the specific instrument and conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating compounds in a liquid mobile phase. For cyclopentylphenol isomers, reversed-phase HPLC is a suitable approach, where separation is based on their differential hydrophobicity.
Experimental Protocol
Sample Preparation: A standard mixture of the three isomers is prepared in the mobile phase at a concentration of 100 µg/mL.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD) at 275 nm.
-
Injection Volume: 10 µL.
Expected Performance Data
The elution order in reversed-phase HPLC is typically the reverse of that in GC, with the most polar compound (ortho-isomer) eluting first.
| Isomer | Expected Retention Time (min) |
| ortho-Cyclopentylphenol | ~5.8 |
| meta-Cyclopentylphenol | ~6.5 |
| para-Cyclopentylphenol | ~7.2 |
Note: Retention times are illustrative and will vary with the specific column, mobile phase, and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of isomers. It relies on the distinct chemical environments of the protons (¹H NMR) and carbon atoms (¹³C NMR) in each isomer.
Experimental Protocol
Sample Preparation: Approximately 10-20 mg of each purified isomer is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃.
-
Temperature: 25°C.
Expected Performance Data
The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the position of the cyclopentyl group.
¹H NMR Expected Chemical Shifts (ppm):
| Proton | ortho-Isomer | meta-Isomer | para-Isomer |
| Aromatic H's | 6.8 - 7.2 (m) | 6.7 - 7.1 (m) | ~7.1 (d), ~6.8 (d) |
| Cyclopentyl CH | ~3.4 (quintet) | ~2.9 (quintet) | ~2.9 (quintet) |
| Cyclopentyl CH₂'s | 1.5 - 2.1 (m) | 1.5 - 2.1 (m) | 1.5 - 2.1 (m) |
| Phenolic OH | ~4.5-5.5 (s, br) | ~4.5-5.5 (s, br) | ~4.5-5.5 (s, br) |
¹³C NMR Expected Chemical Shifts (ppm):
| Carbon | ortho-Isomer | meta-Isomer | para-Isomer |
| C-OH | ~152 | ~155 | ~153 |
| C-Cyclopentyl | ~130 | ~145 | ~135 |
| Aromatic CH's | 115 - 128 | 112 - 129 | 115, 128 |
| Cyclopentyl CH | ~38 | ~45 | ~45 |
| Cyclopentyl CH₂'s | 25 - 34 | 25 - 34 | 25 - 34 |
Note: Chemical shifts are illustrative and based on known trends for substituted phenols. 'm' denotes multiplet, 'd' doublet, 'quintet' for a proton with four equivalent neighbors, 's' singlet, and 'br' broad.
Workflow and Logic
The following diagram illustrates a logical workflow for the comprehensive analysis and differentiation of cyclopentylphenol isomers.
Conclusion
The choice of analytical technique for distinguishing between cyclopentylphenol isomers depends on the specific requirements of the analysis. GC-MS offers a robust and high-throughput method for both separation and identification. HPLC provides excellent separation capabilities and is particularly useful for non-volatile or thermally labile compounds. For unambiguous structural confirmation, NMR spectroscopy remains the gold standard. A multi-technique approach, as outlined in the workflow, provides the most comprehensive and reliable characterization of cyclopentylphenol isomers.
References
2-Cyclopentylphenol: A Comparative Performance Analysis Against Other Alkylphenols
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the performance of various alkylphenols, with a focus on contextualizing the properties of 2-Cyclopentylphenol. Due to a lack of direct comparative experimental studies involving this compound in the reviewed literature, this document summarizes the well-documented activities of other prevalent alkylphenols, such as 4-nonylphenol and 4-tert-octylphenol, to provide a baseline for understanding potential performance. The guide presents available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways associated with this class of compounds.
Comparative Biological Activities of Alkylphenols
Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher cytotoxic potency.
Table 1: Comparative Cytotoxicity of Alkylphenols against Human Promyelocytic Leukemia (HL-60) Cells
| Compound | IC₅₀ (µM) |
|---|---|
| p-Decylaminophenol | Data not available in reviewed literature |
Source: A Comparative Analysis of p-Decylaminophenol and Other Alkylphenols in Research[1]
Note: Data for other p-alkylphenols on HL-60 cells were not available in the reviewed literature.[1]
Endocrine-Disrupting Activity
Alkylphenols are known for their estrogenic activity, which is their ability to mimic the effects of estrogen. This is a critical consideration in toxicology and drug development. The estrogenic activity of p-alkylphenols generally increases with the size of the alkyl substituent.[1]
Table 2: Comparative Estrogenic Activity of Alkylphenols
| Compound | Assay Type | Endpoint | Result |
|---|---|---|---|
| 4-tert-Octylphenol | E-screen (MCF-7 cell proliferation) | Proliferation | Potent estrogenic effects detected at 1 µM |
| 4-Nonylphenol | E-screen (MCF-7 cell proliferation) | Proliferation | Estrogenic effects detected at 10 µM |
| 4-tert-Octylphenol | Competitive ER binding assay | Inhibition of E2 binding | Competitive binding to ER |
| 4-Nonylphenol | Competitive ER binding assay | Inhibition of E2 binding | Competitive binding to ER |
| 4-Phenylphenol | Uterotrophic assay (ovariectomized rats) | Uterine weight increase | Dose-dependent increase |
| 4-Nonylphenol | Uterotrophic assay (ovariectomized rats) | Uterine weight increase | Dose-dependent increase |
| 4-tert-Octylphenol | Uterotrophic assay (ovariectomized rats) | Uterine weight increase | Dose-dependent increase |
| 4-Pentylphenol | CaBP-9K mRNA expression (ovariectomized rats) | Increased mRNA levels | Significant increase at 400 mg/kg |
| 4-Nonylphenol | CaBP-9K mRNA expression (ovariectomized rats) | Increased mRNA levels | Significant increase at 400 mg/kg |
| 4-Phenylphenol | CaBP-9K mRNA expression (ovariectomized rats) | Increased mRNA levels | Significant increase at 200 and 400 mg/kg |
| 4-tert-Octylphenol | CaBP-9K mRNA expression (ovariectomized rats) | Increased mRNA levels | Significant increase at 50 mg/kg and above |
Source: Comparative Evaluation of Alkylphenolic Compounds on Estrogenic Activity in Vitro and in Vivo[2]
Experimental Protocols
To ensure the reproducibility and accurate comparison of performance data, detailed experimental protocols are essential. Below are summaries of standard methodologies used to evaluate the key performance indicators for alkylphenols.
MCF-7 Cell Proliferation (E-screen) Assay
This in vitro assay is used to assess the estrogenic activity of compounds by measuring their ability to induce the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum.
-
Hormone Deprivation: Prior to the assay, cells are cultured in a medium without phenol red and with charcoal-stripped serum to remove any estrogenic compounds.
-
Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with various concentrations of the test alkylphenols or a positive control (e.g., 17β-estradiol).
-
Incubation: The cells are incubated for a defined period (e.g., 6 days) to allow for cell proliferation.
-
Quantification: Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, which measures total protein content, or by direct cell counting.
-
Data Analysis: The proliferative effect of the test compounds is compared to that of the positive control and a solvent control to determine their estrogenic potential.
Competitive Estrogen Receptor (ER) Binding Assay
This assay determines the ability of a test compound to bind to the estrogen receptor, which is a key mechanism of estrogenic action.
-
ER Source: Estrogen receptors can be obtained from various sources, including the cytosol of MCF-7 cells or recombinant sources.
-
Incubation: A fixed concentration of radiolabeled estradiol (e.g., [³H]E2) is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test alkylphenol.
-
Competition: The test compound competes with the radiolabeled estradiol for binding to the ER.
-
Separation: Bound and unbound radiolabeled estradiol are separated using techniques like dextran-coated charcoal or hydroxylapatite.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC₅₀) is calculated to determine its binding affinity for the ER.
Rat Uterotrophic Assay
This in vivo assay is a standard method for identifying substances with estrogenic or anti-estrogenic activity by measuring the increase in uterine weight in immature or ovariectomized female rats.
-
Animal Model: Immature or ovariectomized female rats are used as they have low endogenous estrogen levels, making them sensitive to exogenous estrogenic compounds.
-
Dosing: The rats are treated with the test alkylphenol or a vehicle control, typically via oral gavage or subcutaneous injection, for a period of 3 consecutive days.[2] A positive control group treated with a known estrogen, such as ethinyl estradiol, is also included.
-
Endpoint Measurement: On the day after the last dose, the animals are euthanized, and their uteri are carefully dissected and weighed (wet and blotted weight).
-
Data Analysis: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity.
Key Signaling Pathways and Mechanisms of Action
Alkylphenols exert their biological effects through various molecular pathways. Their structural similarity to estradiol allows them to interact with estrogen receptors, leading to downstream signaling cascades.
Caption: Generalized signaling pathway for alkylphenols.
Experimental Workflow for Assessing Estrogenic Activity
The following diagram illustrates a typical workflow for evaluating the estrogenic activity of a compound, integrating both in vitro and in vivo assays.
Caption: Workflow for evaluating estrogenic activity.
Conclusion
While this compound is commercially available and used in chemical synthesis, there is a notable absence of publicly available data on its biological performance, particularly in comparison to other well-studied alkylphenols like nonylphenol and octylphenol.[3][4][5] The provided data on other alkylphenols demonstrate that the structure of the alkyl group significantly influences their cytotoxic and endocrine-disrupting properties. Further research is required to characterize the biological activity profile of this compound to enable a direct and comprehensive comparison with other members of this chemical class. The experimental protocols and pathways described in this guide provide a framework for such future investigations.
References
A Comparative Guide to Analytical Method Validation for 2-Cyclopentylphenol
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The choice between HPLC and GC-MS for the analysis of 2-Cyclopentylphenol depends on several factors, including the sample matrix, required sensitivity, and the instrumentation available.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass fragmentation. |
| Selectivity | Good to High | Very High |
| Sensitivity | Moderate to High (ng/mL to µg/mL) | Very High (pg/mL to ng/mL) |
| Linearity (R²) | Typically > 0.999[1] | Typically > 0.999[2] |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105%[3] |
| Precision (%RSD) | < 2% | < 15%[4] |
| LOD | Low ng/mL range | pg/mL range[3] |
| LOQ | ng/mL range | Low ng/mL range[2] |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
| Typical Application | Routine quality control, stability studies, and quantification in formulations.[5][6] | Trace analysis, impurity profiling, and analysis in complex matrices.[3][7] |
Experimental Protocols
Below are detailed, adaptable methodologies for developing and validating HPLC and GC-MS methods for this compound analysis.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in pharmaceutical formulations and bulk materials.
a. Chromatographic Conditions (Starting Point)
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (or a suitable buffer like ammonium acetate)[8][9]. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (likely around 270-280 nm).
b. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For a pharmaceutical formulation, it may involve dissolving the product in the mobile phase, followed by filtration through a 0.45 µm filter before injection.
c. Method Validation Parameters
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be > 0.999.[1]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be < 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts. The RSD should be < 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for trace-level quantification of this compound and for its analysis in complex matrices where high selectivity is required.
a. Chromatographic and Spectrometric Conditions (Starting Point)
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4][7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Injection Port Temperature: 250°C.
-
Injection Mode: Splitless.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (m/z 162, 133, 107 are reported as major peaks in some databases)[10].
b. Standard and Sample Preparation
-
Derivatization: For improved chromatographic performance and sensitivity, derivatization of the phenolic hydroxyl group may be beneficial. Silylation is a common technique for this purpose.[11]
-
Standard and Sample Preparation: Similar to the HPLC method, prepare a stock solution and calibration standards. For complex matrices, a sample extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may be necessary to remove interfering substances.[3][7]
c. Method Validation Parameters
-
Linearity: Analyze the calibration standards and construct a calibration curve. The correlation coefficient (R²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a relevant blank matrix with known concentrations of this compound. The recovery should typically be within 80-115%.[7]
-
Precision: Determine repeatability and intermediate precision. The RSD should generally be less than 15%.[4]
-
LOD and LOQ: Determine based on the signal-to-noise ratio or the calibration curve.
Workflow and Pathway Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation.
Caption: General workflow for the validation of an analytical method.
References
- 1. keypublishing.org [keypublishing.org]
- 2. METHOD DEVELOPMENT AND VALIDATION FOR IDENTIFICATION OF 2-PHENYL PHENOL IN SIAPTON 10L BY GAS CHROMATOGRAPHY MASS SPECTROMETRY | Semantic Scholar [semanticscholar.org]
- 3. library.dphen1.com [library.dphen1.com]
- 4. mdpi.com [mdpi.com]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound | C11H14O | CID 80285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Penbutolol's Antihypertensive Efficacy: A Comparative Analysis Against Other Beta-Blockers
A comprehensive review of clinical data demonstrates that penbutolol is an effective antihypertensive agent with a comparable efficacy to other beta-blockers such as atenolol and propranolol. Its distinct pharmacological profile, characterized by partial agonist activity, may offer a different balance of therapeutic effects and side effects.
This guide provides a detailed comparison of the antihypertensive effects of penbutolol with other commonly used beta-blockers, supported by data from clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.
Comparative Efficacy in Blood Pressure Reduction
Clinical studies have consistently shown that penbutolol is effective in lowering both systolic and diastolic blood pressure in patients with mild to moderate hypertension. When compared to other beta-blockers, its performance is largely equivalent.
A randomized, double-blind clinical trial involving 45 patients with moderate hypertension found that 40 mg of penbutolol was as effective as 100 mg of atenolol in reducing blood pressure over a six-week treatment period.[1] Similarly, a double-blind, crossover comparison with propranolol in 14 patients with moderate hypertension demonstrated that penbutolol, administered once daily in doses of 20-120 mg, produced significant reductions in both supine and erect blood pressure, comparable to propranolol given in daily doses of 80-400 mg.[2]
| Drug | Daily Dosage | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Heart Rate Reduction (beats/min) | Study Population | Study Design |
| Penbutolol | 40 mg | Data not specified in abstract | Data not specified in abstract | Less frequent bradycardia than atenolol | 45 patients with moderate hypertension | Randomized, controlled, double-blind |
| Atenolol | 100 mg | Data not specified in abstract | Data not specified in abstract | More frequent bradycardia than penbutolol | 45 patients with moderate hypertension | Randomized, controlled, double-blind |
| Penbutolol | 20-120 mg | Significant reduction (specific values not in abstract) | Significant reduction (specific values not in abstract) | Less reduction than propranolol | 14 patients with moderate hypertension | Double-blind, crossover |
| Propranolol | 80-400 mg | Significant reduction (specific values not in abstract) | Significant reduction (specific values not in abstract) | Significant reduction | 14 patients with moderate hypertension | Double-blind, crossover |
Table 1: Comparative Antihypertensive Effects of Penbutolol and Other Beta-Blockers. Please note that specific numerical data on blood pressure reduction were not available in the abstracts of the cited studies.
Impact on Heart Rate and Intrinsic Sympathomimetic Activity (ISA)
A key differentiator among beta-blockers is their intrinsic sympathomimetic activity (ISA), which refers to their ability to weakly stimulate beta-adrenergic receptors while simultaneously blocking the effects of more potent catecholamines. Penbutolol is a non-selective beta-blocker with partial agonist activity.[2] This property may explain the clinical observation that penbutolol tends to cause less of a reduction in heart rate compared to beta-blockers without ISA, such as propranolol.[2] In the comparative study with atenolol, bradycardia (a slow heart rate) was observed more frequently with atenolol than with penbutolol.[1]
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. The following outlines a typical experimental design based on these studies.
1. Study Design: The majority of the studies were randomized, double-blind, and often employed a crossover design.[1][2] In a crossover trial, each patient receives all treatments being studied in a random order, serving as their own control.
2. Patient Population: Participants were typically adults diagnosed with mild to moderate essential hypertension.
3. Treatment Regimen:
-
Penbutolol: Administered once daily, with dosages ranging from 20 mg to 120 mg.[2]
-
Atenolol: Typically administered at a dose of 100 mg once daily.[1]
-
Propranolol: Administered in divided doses, with total daily dosages ranging from 80 mg to 400 mg.[2]
4. Efficacy and Safety Assessment:
-
Blood pressure and heart rate were measured at regular intervals in both supine and erect positions.
-
Adverse effects were systematically recorded and evaluated.
5. Washout Period: In crossover studies, a washout period between treatment phases is crucial to eliminate the effects of the previous drug.
Below is a graphical representation of a typical experimental workflow for a randomized, double-blind, crossover clinical trial comparing penbutolol and another beta-blocker.
Caption: A typical experimental workflow for a crossover clinical trial.
Mechanism of Action: Beta-Adrenergic Signaling Pathway
Beta-blockers exert their antihypertensive effects by antagonizing the effects of catecholamines (e.g., adrenaline and noradrenaline) at beta-adrenergic receptors. This blockade leads to a reduction in heart rate, cardiac output, and blood pressure. The signaling pathway is initiated by the binding of an agonist to the beta-adrenergic receptor, a G-protein coupled receptor.
The following diagram illustrates the beta-adrenergic signaling pathway and the point of intervention for beta-blockers.
Caption: The beta-adrenergic signaling pathway and the action of beta-blockers.
References
Assessing the Purity of Synthesized 2-Cyclopentylphenol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the chemical purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for assessing the purity of 2-Cyclopentylphenol. Detailed experimental protocols and comparative data are presented to aid in the selection of the most suitable methodology for your research and quality control needs.
Introduction to this compound and its Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its synthesis, often achieved through the Friedel-Crafts alkylation of phenol with cyclopentene or a cyclopentyl halide, can lead to a range of impurities.[1][2][3][4][5] Common impurities may include unreacted starting materials (phenol and cyclopentylating agent), positional isomers (3- and 4-cyclopentylphenol), and poly-alkylated species (e.g., dicyclopentylphenols). Accurate and robust analytical methods are therefore essential to quantify the purity of the final product and ensure its suitability for downstream applications.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC, particularly in the reversed-phase mode, is a powerful and widely used technique for the separation and quantification of phenolic compounds.[6][7][8] Its high resolution and sensitivity make it an ideal choice for resolving the main component from structurally similar impurities.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of a synthesized this compound sample by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard (of known purity)
-
Synthesized this compound sample
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (e.g., in a 60:40 v/v ratio) with 0.1% formic acid. Degas the mobile phase prior to use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create calibration standards.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Identify and quantify any impurity peaks. Calculate the purity of the synthesized sample using the area normalization method or by using the calibration curve.
Comparison with Alternative Analytical Methodologies
While HPLC is a robust method, other techniques offer distinct advantages and can be employed for orthogonal testing to provide a more complete purity profile.
Gas Chromatography (GC)
Gas chromatography is another powerful separation technique well-suited for the analysis of volatile and semi-volatile compounds like phenols.[9][10][11]
-
Principle: The sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification.
-
Advantages: High resolution for volatile impurities, excellent sensitivity with FID.
-
Disadvantages: May require derivatization for less volatile phenols to improve peak shape and thermal stability.
-
Typical Conditions: A capillary column (e.g., DB-5 or equivalent) with a temperature gradient program would be suitable. The injector and detector temperatures would be set appropriately to ensure efficient vaporization and detection.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for the determination of purity without the need for a reference standard of the same compound.[12][13][14][15][16]
-
Principle: The purity of the analyte is determined by comparing the integral of a specific proton signal of the analyte with the integral of a signal from a certified internal standard of known purity and concentration.
-
Advantages: High precision and accuracy, does not require chromatographic separation, provides structural information, and is a non-destructive technique.
-
Disadvantages: Lower sensitivity compared to chromatographic methods, requires a well-characterized internal standard that does not have overlapping signals with the analyte.
-
Application to this compound: A suitable deuterated solvent (e.g., DMSO-d6) and an internal standard with sharp, well-resolved peaks in a region distinct from the this compound signals (e.g., maleic acid or dimethyl sulfone) would be chosen. The purity is calculated based on the integral ratios, molecular weights, and weights of the sample and internal standard.
Data Presentation and Comparison
The following table summarizes hypothetical data for the purity assessment of a synthesized this compound sample using the three discussed analytical techniques.
| Parameter | HPLC | GC | qNMR |
| Principle | Chromatographic Separation | Chromatographic Separation | Nuclear Magnetic Resonance |
| Stationary Phase | C18 Silica | Polysiloxane | Not Applicable |
| Mobile/Carrier | Acetonitrile/Water | Helium | Deuterated Solvent |
| Detection | UV (275 nm) | FID | 1H NMR |
| Retention Time (Main Peak) | ~ 5.2 min | ~ 8.5 min | Not Applicable |
| Calculated Purity (%) | 98.5% | 98.3% | 98.7% |
| Key Impurity Detected | 4-Cyclopentylphenol | Phenol | 4-Cyclopentylphenol |
| Retention Time (Impurity) | ~ 4.8 min | ~ 3.1 min | Not Applicable |
| Advantages | High resolution, robust | High sensitivity for volatile impurities | High precision, no reference standard needed |
| Disadvantages | Requires reference standard | May require derivatization | Lower sensitivity |
Conclusion
The choice of analytical method for assessing the purity of synthesized this compound depends on the specific requirements of the analysis. HPLC offers a robust and high-resolution method for routine quality control. GC provides an excellent orthogonal technique, especially for identifying volatile impurities. qNMR stands out as a powerful primary method for accurate purity determination without the need for a specific reference standard, making it highly valuable for the certification of new batches of synthesized material. For comprehensive characterization and validation, employing at least two of these methods is recommended to ensure the reliability of the purity assessment.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. worldscientific.com [worldscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. NEMI Method Summary - 8041A [nemi.gov]
- 10. epa.gov [epa.gov]
- 11. agilent.com [agilent.com]
- 12. Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. emerypharma.com [emerypharma.com]
A Comparative Spectroscopic Analysis of 2-Cyclopentylphenol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Cyclopentylphenol and its key derivatives: 4-Cyclopentylphenol, 4-chloro-2-cyclopentylphenol, and the pharmacologically significant (S)-Penbutolol. The objective is to offer a comprehensive resource for the identification, characterization, and analysis of these compounds through a variety of spectroscopic techniques.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its derivatives. This data is essential for distinguishing between these structurally similar compounds and for confirming their identity in experimental settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | Cyclopentyl Protons (CH) | Cyclopentyl Protons (CH₂) | Other Protons |
| This compound | 6.7-7.2 (m, 4H) | 3.2-3.4 (m, 1H) | 1.5-2.1 (m, 8H) | 4.8-5.5 (s, 1H, OH) |
| 4-Cyclopentylphenol | 6.78 (d, 2H), 7.12 (d, 2H) | 2.8-3.0 (m, 1H) | 1.5-2.1 (m, 8H) | 4.6-5.2 (s, 1H, OH) |
| 4-chloro-2-cyclopentylphenol | 6.8-7.2 (m, 3H) | 3.1-3.3 (m, 1H) | 1.5-2.1 (m, 8H) | 5.0-5.8 (s, 1H, OH) |
| (S)-Penbutolol [1] | 6.85-7.22 (m, 4H) | 3.28-3.35 (m, 1H) | 1.53-2.07 (m, 8H) | 4.00-4.05 (m, 1H, CH-OH), 3.97 (m, 2H, CH₂O), 2.72-2.88 (m, 2H, CH₂NH), 1.12 (s, 9H, C(CH₃)₃) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic C-O | Aromatic C-C | Cyclopentyl CH | Cyclopentyl CH₂ | Other Carbons |
| This compound [2] | ~152 | 115-130 | ~40 | 25-33 | - |
| 4-Cyclopentylphenol [3] | ~153 | 115-130, 141 | ~45 | 25-34 | - |
| 4-chloro-2-cyclopentylphenol | ~151 | 116-132 | ~40 | 25-33 | - |
| (S)-Penbutolol [1] | 156.48 | 111.39, 120.84, 126.62, 126.78, 134.62 | 39.30 | 25.45, 25.46, 32.87, 32.94 | 70.61 (CH-OH), 68.78 (CH₂O), 50.32 (C(CH₃)₃), 44.78 (CH₂NH), 29.14 (C(CH₃)₃) |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound [2] | 162 | 133, 107 |
| 4-Cyclopentylphenol [3] | 162 | 133, 120 |
| 4-chloro-2-cyclopentylphenol | 196/198 | 167/169, 139 |
| (S)-Penbutolol | 291 | 276, 218, 162, 133 |
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=C Stretch (Aromatic) | C-O Stretch | Other Key Bands |
| This compound [2] | 3200-3600 (broad) | ~3050 | 2850-2960 | ~1600, 1490 | ~1230 | - |
| 4-Cyclopentylphenol [3] | 3200-3600 (broad) | ~3030 | 2860-2950 | ~1610, 1510 | ~1240 | - |
| 4-chloro-2-cyclopentylphenol | 3200-3600 (broad) | ~3040 | 2870-2960 | ~1590, 1480 | ~1235 | ~810 (C-Cl stretch) |
| (S)-Penbutolol | 3100-3500 (broad, N-H overlap) | ~3060 | 2860-2970 | ~1590, 1490 | ~1245 (aryl ether) | ~1100 (C-N stretch) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Visible Spectroscopy Data (λmax, nm)
| Compound | λmax in Methanol/Ethanol | Notes |
| This compound | ~275 | Typical for phenols. |
| 4-Cyclopentylphenol | ~278 | Slight red shift compared to the ortho isomer. |
| 4-chloro-2-cyclopentylphenol | ~280 | Halogen substitution can cause a slight bathochromic shift. |
| (S)-Penbutolol Sulfate [4] | ~272 | The ether linkage and alkyl amine substituent influence the absorption. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for phenolic compounds and should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the phenol derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and the desired chemical shift window.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
The spectral width should encompass the expected chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
The spectral width should cover the expected range for carbon signals (typically 0-200 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds like the phenols discussed, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is preferred.
-
GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or methanol).
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polar column). The oven temperature program should be optimized to achieve good separation of the components.
-
Ionization: Electron Ionization (EI) at 70 eV is commonly used for generating fragment ions and a characteristic mass spectrum.
-
Mass Analysis: The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak (if stable enough) and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used for structural elucidation.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal (e.g., diamond or zinc selenide). This is a rapid and common technique.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Interpret the spectrum by identifying the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., methanol, ethanol, or hexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to record the baseline.
-
Fill another quartz cuvette with the sample solution and record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm for these compounds).
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The position and intensity of these peaks are characteristic of the chromophores present in the molecule.
Signaling Pathway and Experimental Workflow
Penbutolol Signaling Pathway
(S)-Penbutolol is a non-selective β-adrenergic receptor antagonist. Its primary mechanism of action involves blocking the β₁ and β₂ adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine. This blockade leads to a reduction in heart rate, cardiac output, and blood pressure.
Caption: Mechanism of action of (S)-Penbutolol as a β-adrenergic antagonist.
General Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized or isolated phenolic compound.
Caption: A generalized workflow for the spectroscopic characterization of phenolic compounds.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Cyclopentylphenol
For researchers and professionals in drug development, the proper management and disposal of chemical reagents like 2-Cyclopentylphenol are paramount for ensuring laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring adherence to safety protocols and regulatory compliance.
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] Therefore, it must be handled with care and disposed of as hazardous waste. Under no circumstances should this chemical be discharged into the sewer system or regular trash.
Hazard Profile and Personal Protective Equipment (PPE)
Before commencing any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description | Recommended PPE |
| Skin Irritation | Causes skin irritation.[1] | Chemical-resistant gloves (e.g., neoprene, butyl rubber), lab coat. |
| Eye Irritation | Causes serious eye irritation.[1] | Safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation.[1] | Work in a well-ventilated area or a chemical fume hood. Use a NIOSH-approved respirator if ventilation is inadequate. |
| Combustibility | Combustible solid. | Keep away from heat, sparks, and open flames. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Selection and Management:
-
Use a chemically compatible container, such as the original container or a clean, dry, and properly labeled glass or polyethylene bottle with a secure screw cap.
-
Ensure the container is in good condition, free from cracks or leaks.
-
Do not overfill the container; leave sufficient headspace for vapor expansion.
-
Keep the waste container tightly closed when not in use.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.
-
The storage area should be away from heat sources, direct sunlight, and incompatible materials such as strong oxidizers.[2]
-
Provide secondary containment to capture any potential leaks.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[3][4]
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[2][4]
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.[2]
-
-
Contaminated Material Disposal:
-
Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should be collected in a sealed, puncture-proof container labeled as hazardous waste.[5]
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide a complete and accurate description of the waste, including the chemical name and any known hazards.
-
Follow all institutional and local regulations for hazardous waste manifests and pickup procedures. The preferred method of disposal for phenolic compounds is incineration at a licensed facility.[3][4]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
